Tropatepine
Description
Properties
Molecular Formula |
C22H23NS |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1 |
InChI Key |
JOQKFRLFXDPXHX-ROUUACIJSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |
Synonyms |
3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane Lepticur tropatepine |
Origin of Product |
United States |
Foundational & Exploratory
Tropatepine's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The principal mechanism of action of tropatepine in the CNS is the competitive antagonism of muscarinic acetylcholine receptors.[4][5] In conditions such as Parkinson's disease, a relative overactivity of the cholinergic system occurs due to the degeneration of dopaminergic neurons in the nigrostriatal pathway. This imbalance contributes to the motor symptoms of the disease.[6] this compound redresses this imbalance by blocking the action of acetylcholine at postsynaptic muscarinic receptors on striatal neurons.[6]
This compound is considered a non-selective muscarinic antagonist, with activity at multiple subtypes.[4] The M1, M2, and M3 receptor subtypes are thought to be the most clinically relevant targets for its effects in both the CNS and the periphery.[4]
-
M1 Receptor Antagonism: M1 receptors are highly expressed in the cerebral cortex and hippocampus and are involved in cognitive processes. In the striatum, M1 receptors are located on medium spiny neurons, and their blockade is a key component of the therapeutic effect of anticholinergic drugs in Parkinson's disease.[6]
-
M2 Receptor Antagonism: M2 receptors are found in the heart and also act as presynaptic autoreceptors in the CNS, inhibiting acetylcholine release.[4]
-
M3 Receptor Antagonism: M3 receptors are primarily located in smooth muscles and glands.[4]
Quantitative Data: Receptor Binding Profile
A comprehensive understanding of a drug's mechanism of action requires quantitative data on its binding affinity for its targets. This data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite extensive literature searches, specific Ki or IC50 values for this compound at the five human muscarinic receptor subtypes (M1-M5) and dopamine receptor subtypes (D1-D5) are not publicly available.
For a complete pharmacological assessment, these values would be determined through radioligand binding assays and presented as follows:
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound (Ki in nM)
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| Muscarinic | |||
| M1 | Data not available | Atropine | ~1-2 |
| M2 | Data not available | Atropine | ~1-2 |
| M3 | Data not available | Atropine | ~1-2 |
| M4 | Data not available | Atropine | ~1-2 |
| M5 | Data not available | Atropine | ~1-2 |
| Dopaminergic | |||
| D1 | Data not available | Haloperidol | ~10-20 |
| D2 | Data not available | Haloperidol | ~1-2 |
| D3 | Data not available | Haloperidol | ~1-2 |
| D4 | Data not available | Haloperidol | ~5-10 |
| D5 | Data not available | Haloperidol | ~10-20 |
Note: The reference compound Ki values are approximate and can vary between studies.
Signaling Pathways
The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades normally initiated by acetylcholine. The specific consequences depend on the receptor subtype and the G-protein to which it couples.
-
M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Their activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound inhibits this signaling pathway, leading to a reduction in neuronal excitability.
Caption: this compound blocks M1/M3/M5 receptor signaling.
-
M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. M2 and M4 receptors can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal firing. This compound's antagonism of these receptors would therefore lead to an increase in adenylyl cyclase activity and a decrease in GIRK channel opening, resulting in increased neuronal excitability.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Tropatepine Hydrochloride: A Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropatepine hydrochloride is a synthetic anticholinergic agent with a primary application in the management of Parkinson's disease and, notably, in the treatment of extrapyramidal side effects induced by neuroleptic medications.[1][2] Its therapeutic action is rooted in its antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the current understanding of this compound hydrochloride's pharmacological profile, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical and clinical data. While specific quantitative data on receptor binding affinities and detailed pharmacokinetic parameters are limited in publicly accessible literature, this document synthesizes the existing knowledge to support further research and development.
Mechanism of Action
This compound hydrochloride functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] By blocking these receptors, it inhibits the physiological effects of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[3] There are five subtypes of muscarinic receptors (M1-M5), and this compound's clinical effects are believed to be primarily mediated through its interaction with the M1, M2, and M3 subtypes.[3]
-
M1 Receptor Antagonism: M1 receptors are predominantly located in the central nervous system (CNS). Their blockade by this compound is thought to contribute to the restoration of the cholinergic-dopaminergic balance in the brain, which is disrupted in conditions like Parkinson's disease and by dopamine-blocking antipsychotic drugs. This action helps to alleviate symptoms such as muscle rigidity and tremors.[2][3]
-
M2 Receptor Antagonism: M2 receptors are primarily found in the heart.[3] Antagonism of these receptors can lead to an increase in heart rate (tachycardia).[3]
-
M3 Receptor Antagonism: M3 receptors are widely distributed in smooth muscles, including those in the gastrointestinal and urinary tracts, as well as in exocrine glands.[3] Blockade of M3 receptors leads to smooth muscle relaxation and a reduction in glandular secretions, which can manifest as side effects like dry mouth and constipation.[3]
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its anticholinergic properties.
Central Nervous System Effects
By antagonizing M1 receptors in the CNS, this compound helps to mitigate the motor disturbances associated with an overactive cholinergic system.[2][3] This is particularly relevant in the treatment of extrapyramidal symptoms (EPS) such as akathisia, dystonia, and parkinsonism that can arise from treatment with neuroleptic drugs.[1][4] Clinical observations suggest that this compound has a notable effect on akathisia.[1]
Peripheral Effects
The peripheral anticholinergic effects of this compound are mediated by the blockade of M2 and M3 receptors and are generally considered side effects. These can include:
-
Cardiovascular: Increased heart rate.[3]
-
Gastrointestinal: Decreased motility and secretions, potentially leading to constipation and dry mouth.[3]
-
Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
-
Genitourinary: Urinary retention.
Pharmacokinetics
Absorption and Administration
This compound hydrochloride has been administered both orally and via injection.[1][4] In a clinical study, the average oral dose was approximately 20 mg.[1][4] The onset of action for orally administered this compound is reported to be within 30 to 60 minutes, with a duration of effect lasting several hours.[2]
Metabolism
Preclinical studies in rats have identified two major metabolites of this compound:
-
Northis compound: Formed through N-demethylation of the tropane ring.
-
This compound S-oxide: Formed through oxidation of the sulfur atom in the dibenzothiepine ring.
The identification of these metabolites suggests that this compound undergoes significant metabolism.[3] The specific cytochrome P450 (CYP) enzymes responsible for these transformations have not been elucidated.
Excretion
Metabolites of this compound have been identified in the bile and urine of rats, indicating that both renal and hepatic pathways are involved in its elimination.[3]
Experimental Protocols
Metabolite Identification in Rats (Adapted from Arnoux et al., 1986)
-
Animal Model: Male Wistar rats.
-
Dosing: A single oral dose of 100 mg/kg this compound hydrochloride.
-
Sample Collection: Bile and urine were collected for analysis.
-
Extraction: A double extraction with hexane followed by back-extraction into hydrochloric acid was performed.
-
Analytical Method: High-performance liquid chromatography (HPLC) with UV detection at 229 nm was used for the simultaneous determination of this compound and its metabolites. The detection limit was approximately 15 ng/ml.
-
Metabolite Identification: Gas chromatography-mass spectrometry (GC-MS) was used to confirm the identity of the metabolites.[3]
Clinical Use and Efficacy
This compound hydrochloride has been clinically used for its antiparkinsonian activity, particularly in managing neuroleptic-induced extrapyramidal syndromes.[1][4] A clinical study involving 218 patients (184 oral, 34 injection) demonstrated its efficacy in this indication.[1][4] The study reported that this compound's activity was similar to other synthetic antiparkinsonian drugs for akineto-hypertonia and tremor, and superior for akathisia and, to a lesser extent, for abnormal dyskinetic movements.[1] The average prescribed oral dose was around 20 mg.[1][4] The drug was reported to be well-tolerated.[1]
Experimental Protocols
Clinical Study in Neuroleptic-Induced Extrapyramidal Syndromes (Adapted from Lambert et al., 1976)
-
Patient Population: 218 patients with extrapyramidal syndromes induced by neuroleptic treatment.
-
Drug Administration: this compound hydrochloride was administered orally to 184 patients and by injection to 34 patients.
-
Dosage: The average oral dose was approximately 20 mg.
-
Efficacy Assessment: The activity of this compound hydrochloride on akineto-hypertonia, tremor, akathisia, and abnormal dyskinetic movements was compared to other synthetic antiparkinsonian drugs.
-
Safety Assessment: Clinical and biological examinations were performed to assess tolerance and potential toxic effects.[1][4]
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the binding affinities (e.g., Ki, IC50) of this compound hydrochloride for muscarinic receptor subtypes and detailed human pharmacokinetic parameters are not available in the public domain. The following table summarizes the available qualitative and semi-quantitative information.
| Parameter | Value/Description | Species | Reference |
| Mechanism of Action | Non-selective muscarinic acetylcholine receptor antagonist | In vitro/In vivo | [3] |
| Primary Targets | M1, M2, M3 muscarinic receptors | In vitro/In vivo | [3] |
| Clinical Indication | Neuroleptic-induced extrapyramidal syndrome | Human | [1][4] |
| Typical Oral Dose | Approx. 20 mg | Human | [1][4] |
| Metabolites | Northis compound, this compound S-oxide | Rat | [3] |
| Routes of Elimination | Biliary and Urinary | Rat | [3] |
Logical Relationships and Workflows
Drug Development and Evaluation Workflow
Conclusion and Future Directions
This compound hydrochloride is an established anticholinergic agent with a clear role in managing the extrapyramidal side effects of neuroleptic medications. Its mechanism as a non-selective muscarinic antagonist is well-understood in a qualitative sense. However, the lack of publicly available, detailed quantitative data on its receptor interaction profile and pharmacokinetics represents a significant knowledge gap. Future research efforts should be directed towards:
-
Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50, pA2) of this compound and its metabolites at all five human muscarinic receptor subtypes. This will provide a more precise understanding of its selectivity and potential for off-target effects.
-
Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in both preclinical species and humans to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance.
-
Metabolic Profiling: Identifying the specific CYP450 enzymes responsible for the metabolism of this compound to aid in predicting potential drug-drug interactions.
A more complete quantitative pharmacological profile will be invaluable for optimizing the therapeutic use of this compound hydrochloride and for the development of next-generation anticholinergic agents with improved efficacy and safety profiles.
References
- 1. Effects of some alpha-adrenoceptor agonists and antagonists on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropatepine's Anticholinergic Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tropatepine is an anticholinergic drug employed in the treatment of Parkinson's disease and drug-induced extrapyramidal syndromes.[2][3] Its therapeutic efficacy is derived from its ability to antagonize muscarinic acetylcholine receptors, thereby counteracting the effects of the neurotransmitter acetylcholine.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are also present in the central nervous system.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling mechanisms. This compound is understood to be a non-selective antagonist, with its clinically relevant effects attributed to its action on M1, M2, and M3 receptors.[1]
This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of this compound's anticholinergic properties.
Quantitative Pharmacological Data
Precise quantitative data on the binding affinity (Ki) and functional antagonism (IC50 or pA2) of this compound for each muscarinic receptor subtype are essential for a comprehensive understanding of its pharmacological profile. While specific experimental values for this compound are not available in the public domain, the following tables illustrate the standard format for presenting such data.
Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor Subtype | Radioligand | Tissue/Cell Line Source | Ki (nM) |
| M1 | [3H]-Pirenzepine | Human recombinant (CHO cells) | Data not available |
| M2 | [3H]-AF-DX 384 | Human recombinant (CHO cells) | Data not available |
| M3 | [3H]-4-DAMP | Human recombinant (CHO cells) | Data not available |
| M4 | [3H]-Pirenzepine | Human recombinant (CHO cells) | Data not available |
| M5 | [3H]-NMS | Human recombinant (CHO cells) | Data not available |
Table 2: Functional Antagonism of this compound at Muscarinic Receptors (Hypothetical Data)
| Receptor Subtype | Agonist | Functional Assay | pA2 / IC50 (nM) |
| M1 | Carbachol | Phosphoinositide turnover | Data not available |
| M2 | Carbachol | Inhibition of cAMP accumulation | Data not available |
| M3 | Carbachol | Calcium mobilization | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the anticholinergic properties of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the M1, M2, and M3 muscarinic receptor subtypes.
3.1.1. Materials:
-
Membrane preparations from cells stably expressing human M1, M2, or M3 receptors (e.g., CHO or HEK293 cells).
-
Radioligands: [3H]-Pirenzepine (for M1), [3H]-AF-DX 384 (for M2), [3H]-4-DAMP (for M3).
-
Non-labeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
3.1.2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a single concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay for Muscarinic Antagonism (Schild Analysis)
This protocol determines the potency of this compound as a functional antagonist at M3 muscarinic receptors using a calcium mobilization assay.
3.2.1. Materials:
-
Cells stably expressing human M3 muscarinic receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Carbachol (a muscarinic agonist).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
3.2.2. Procedure:
-
Cell Preparation: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add increasing concentrations of carbachol to the wells and measure the resulting change in fluorescence, which corresponds to intracellular calcium mobilization.
-
Data Analysis: Construct concentration-response curves for carbachol in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The x-intercept of the resulting linear regression provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb). A slope of 1 is indicative of competitive antagonism.
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the canonical signaling pathways of muscarinic receptors.
M1 and M3 Muscarinic Receptor Signaling Pathway (Gq/11-coupled)
M1 and M3 receptors couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: M1/M3 receptor signaling pathway and its inhibition by this compound.
M2 Muscarinic Receptor Signaling Pathway (Gi/o-coupled)
M2 receptors couple to Gi/o proteins. Activation by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: M2 receptor signaling pathway and its blockade by this compound.
Experimental Workflow for Determining this compound's Anticholinergic Profile
The following diagram outlines the logical flow of experiments to characterize the anticholinergic properties of a compound like this compound.
Caption: Workflow for characterizing the anticholinergic profile of this compound.
Conclusion
This compound is a clinically utilized anticholinergic agent that functions as a non-selective muscarinic receptor antagonist. While its general mechanism of action is established, a detailed quantitative characterization of its interaction with muscarinic receptor subtypes is not currently available in the public literature. This guide has provided the standard experimental frameworks for obtaining such critical data, including radioligand binding assays and in vitro functional studies. The provided diagrams of the M1/M3 and M2 signaling pathways illustrate the molecular mechanisms that are inhibited by this compound. A comprehensive understanding of its receptor affinity and functional antagonism profile would be invaluable for optimizing its therapeutic use and for the development of future, more selective anticholinergic agents. Further research to quantify the binding and functional parameters of this compound at all five muscarinic receptor subtypes is strongly encouraged.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropatepine Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[2][3] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of this compound, drawing upon available data for the parent compound and related tropane alkaloids. It also details the key experimental protocols for assessing the pharmacological activity of these compounds.
Core Structure of this compound
This compound's chemical architecture is a fusion of two key pharmacophoric moieties: a rigid tropane scaffold and a bulky dibenzo[b,e]thiepin group. This unique combination dictates its interaction with muscarinic receptors.
-
(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octane: This is the tropane ring system, a bicyclic amine that provides the foundational structure for a wide range of anticholinergic drugs.
-
Dibenzo[b,e]thiepin-11(6H)-ylidene: This tricyclic system is attached to the 3-position of the tropane ring and is a critical component for receptor binding.
Inferred Structure-Activity Relationships
Based on the broader knowledge of tropane alkaloid SAR, the following relationships can be inferred for this compound and its potential derivatives:
The Tropane Moiety
-
Stereochemistry: The stereochemistry of the substituent at the 3-position of the tropane ring is a critical determinant of muscarinic antagonist activity. For many tropane esters, the 3α-configuration (tropine) is known to be more potent than the 3β-configuration (pseudotropine). While this compound itself is not an ester, the spatial arrangement of the bulky dibenzothiepin group relative to the tropane ring is crucial for optimal receptor interaction.
-
The Nitrogen Atom: The tertiary amine in the tropane ring is essential for activity. It is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.
-
N-Substitution: The methyl group on the nitrogen of the tropane ring is common in many natural and synthetic anticholinergics. Altering this substituent can impact potency and selectivity. Larger alkyl groups or other functionalities could modulate the compound's interaction with the receptor and its pharmacokinetic properties. Quaternization of the nitrogen generally leads to increased potency but reduced ability to cross the blood-brain barrier.
The Dibenzo[b,e]thiepin Moiety
-
Bulky Group: The large, lipophilic dibenzo[b,e]thiepin group is believed to occupy a hydrophobic region of the muscarinic receptor binding pocket. Modifications to this group, such as the introduction of substituents on the aromatic rings (e.g., halogens, alkyl, or alkoxy groups), would be expected to influence binding affinity and potentially selectivity across the five muscarinic receptor subtypes (M1-M5).
-
Thiepin Ring: The sulfur atom in the thiepin ring may contribute to the overall electronic and conformational properties of the molecule, influencing its interaction with the receptor. Replacement of the sulfur with other heteroatoms (e.g., oxygen, nitrogen) would likely have a significant impact on activity.
Quantitative Data Summary
As previously stated, specific SAR studies detailing the quantitative pharmacological data (e.g., Ki, IC50, EC50) for a series of this compound derivatives are not available in the cited literature. The following table summarizes the known pharmacological classification of this compound.
| Compound | Target(s) | Activity | Therapeutic Area |
| This compound | Muscarinic Acetylcholine Receptors (M1, M2, M3) | Antagonist | Parkinson's Disease, Extrapyramidal Symptoms |
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the different muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for M1-M5 receptors.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the non-specific binding control. The total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.
Objective: To determine the functional potency (IC50 or pA2) of the test compound as a muscarinic antagonist.
Materials:
-
Cells stably expressing a muscarinic receptor subtype that couples to Gq (e.g., CHO-M3 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80) to all wells simultaneously using the fluorescence plate reader.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced response as a function of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Visualizations
Signaling Pathway of Muscarinic Antagonism
Caption: this compound's mechanism as a muscarinic antagonist.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationship of SAR
Caption: Key structural determinants of this compound's activity.
References
- 1. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropatepine: An Uncharted Territory in Anti-Inflammatory Research
Despite emerging suggestions of potential anti-inflammatory properties, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research and quantitative data on the anti-inflammatory effects of Tropatepine. While the compound is a well-established anticholinergic agent used in the management of Parkinson's disease and other movement disorders, its role in immunological pathways remains largely unexplored. [1][2][3][4][5]
Currently, the available information is limited to preliminary observations. One source notes that some studies have indicated this compound may reduce inflammation in cell cultures, but specific details regarding the experimental models, methodologies, and the magnitude of these effects are not provided.[1] This scarcity of data prevents a thorough analysis of its potential mechanisms of action against inflammation, the signaling pathways it might modulate, and any quantifiable impact on inflammatory markers.
This compound's primary pharmacological action is as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[2] Its therapeutic effects in movement disorders are attributed to the reduction of cholinergic activity in the central nervous system.[2][4] While there is a known interplay between the cholinergic and immune systems, the specific implications of this compound's receptor antagonism on inflammatory processes have not been elucidated in dedicated studies.
The creation of a detailed technical guide, as requested, necessitates robust experimental data. This would include, but is not limited to:
-
In vitro studies: Dose-response curves for the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in various immune cell types (e.g., macrophages, lymphocytes).
-
In vivo studies: Data from animal models of inflammatory diseases demonstrating a reduction in clinical scores, inflammatory cell infiltration, and tissue damage.
-
Mechanism of action studies: Investigations into the specific signaling pathways affected by this compound, such as NF-κB, MAPK, or JAK/STAT pathways.
-
Clinical trial data: Results from controlled clinical trials evaluating the efficacy and safety of this compound in patients with inflammatory conditions.
Without such foundational research, any discussion of this compound's anti-inflammatory effects remains speculative. Consequently, the development of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams is not feasible at this time.
Further investigation into this area is warranted to substantiate the initial suggestions of anti-inflammatory activity. Researchers and drug development professionals interested in this potential application of this compound would need to conduct foundational preclinical research to generate the necessary data to support any future development.
References
- 1. Buy this compound | 27574-24-9 [smolecule.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. [Efficacity of chlorhydrate of this compound on Parkinsonian symptomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropatepine: An In-Depth Analysis of its Role in Cholinergic Neurotransmission
A Technical Guide for Researchers and Drug Development Professionals
Initial Premise: This guide was initially commissioned to explore the role of tropatepine as an acetylcholinesterase (AChE) inhibitor. However, a comprehensive review of the scientific literature reveals that this compound's primary and well-established mechanism of action is not the inhibition of acetylcholinesterase. Instead, this compound functions as a potent anticholinergic agent , specifically a muscarinic acetylcholine receptor antagonist .[1]
This guide has been adapted to provide a scientifically accurate, in-depth technical overview of this compound's established pharmacology. While the initial premise of AChE inhibition could not be substantiated, this document will provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's true mechanism of action, its therapeutic applications, and the experimental basis for these findings.
Executive Summary
This compound is a therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy stems from its ability to block muscarinic acetylcholine receptors, thereby reducing the effects of acetylcholine in the central and peripheral nervous systems. This action helps to restore the balance of neurotransmitter activity that is disrupted in these neurological conditions. There is currently no robust scientific evidence in peer-reviewed literature to suggest that this compound exerts its therapeutic effects through the inhibition of acetylcholinesterase. In fact, the actions of anticholinergics and acetylcholinesterase inhibitors are pharmacologically opposite.[2][3] Acetylcholinesterase inhibitors increase the concentration of acetylcholine in the synaptic cleft, while anticholinergics like this compound block the receptors that acetylcholine acts upon.[2][4]
This compound's Mechanism of Action: Muscarinic Receptor Antagonism
This compound's interaction with the cholinergic system is centered on its binding to and blockade of muscarinic acetylcholine receptors.
Signaling Pathway of Cholinergic Neurotransmission and the Action of this compound:
Caption: Cholinergic signaling and the antagonistic action of this compound.
As depicted in the diagram, acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to muscarinic receptors on the postsynaptic neuron, leading to a cellular response. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh to terminate the signal. This compound exerts its effect by competitively binding to the muscarinic receptor, thereby preventing ACh from binding and initiating a cellular response.
Quantitative Data
Experimental Protocols
The following are generalized protocols for assays that would be used to characterize a compound as a muscarinic antagonist, which is the true classification of this compound.
a. Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity of a test compound (like this compound) to muscarinic receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic acetylcholine receptors.
-
Materials:
-
Cell membranes prepared from a cell line expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1 receptor).
-
Radioligand, e.g., [³H]N-methylscopolamine ([³H]NMS), a known muscarinic antagonist.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist, e.g., atropine.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a series of tubes, add a constant amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining muscarinic receptor binding affinity.
b. Functional Assay for Muscarinic Receptor Antagonism
This assay measures the ability of a compound to inhibit the functional response induced by a muscarinic agonist.
-
Objective: To determine the functional potency of this compound as a muscarinic antagonist.
-
Materials:
-
A cell line expressing a specific muscarinic receptor subtype that is coupled to a measurable downstream signaling pathway (e.g., calcium mobilization via Gq-coupled receptors like M1, M3, M5).
-
A muscarinic agonist (e.g., carbachol).
-
Test compound: this compound.
-
A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader.
-
-
Procedure:
-
Culture the cells in microplates and load them with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the muscarinic agonist (carbachol).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Plot the agonist-induced response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for inhibiting the functional response.
-
Conclusion
This compound is a clinically important drug whose therapeutic benefits are derived from its action as a muscarinic acetylcholine receptor antagonist. The initial premise that it functions as an acetylcholinesterase inhibitor is not supported by the available scientific evidence. For researchers and professionals in drug development, it is crucial to focus on its antagonist properties at muscarinic receptors to understand its clinical utility and to guide future research, such as the development of more selective antagonists with improved side-effect profiles. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. The difference between Cholinesterase inhibitors and Anticholinergics | Time of Care [timeofcare.com]
- 3. Concurrent use of anticholinergic drugs and cholinesterase inhibitors: register-based study of over 700,000 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergic - Wikipedia [en.wikipedia.org]
The Pharmacodynamic Profile of Tropatepine's Dibenzothiepin Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Pharmacodynamics of Tropatepine
This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its dibenzothiepin structure contributes to its affinity for these receptors, sterically hindering the binding of the endogenous neurotransmitter, acetylcholine. This blockade of cholinergic transmission is particularly relevant in the basal ganglia, where an imbalance between dopaminergic and cholinergic activity contributes to the motor symptoms of Parkinson's disease.
The antagonism is not uniform across all muscarinic receptor subtypes. This compound exhibits a notable interaction with M1, M2, and M3 receptors, which are widely distributed throughout the central and peripheral nervous systems.
-
M1 Receptor Antagonism: Primarily located in the central nervous system, the blockade of M1 receptors by this compound is thought to contribute to the restoration of dopaminergic-cholinergic balance, alleviating tremor and rigidity.
-
M2 Receptor Antagonism: Found in the heart and presynaptically on neurons, M2 receptor blockade can lead to effects on heart rate and modulation of acetylcholine release.
-
M3 Receptor Antagonism: Located in smooth muscle and glands, antagonism of M3 receptors underlies some of the peripheral side effects of this compound, such as dry mouth and blurred vision, but also contributes to its therapeutic effects in conditions characterized by smooth muscle spasms.
The unique spatial arrangement and electronic properties conferred by the dibenzothiepin moiety are hypothesized to influence its binding kinetics and potential for subtype selectivity, distinguishing it from other anticholinergic agents.
Quantitative Pharmacodynamic Data
As of the latest literature review, specific public domain data on the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for this compound at various muscarinic receptor subtypes are not available. However, to provide a comparative context for researchers, the following tables summarize typical binding affinities and functional potencies for other well-characterized anticholinergic drugs.
Table 1: Representative Muscarinic Receptor Binding Affinities (Ki, nM) of Common Anticholinergic Agents
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| Atropine | 0.1 - 1.0 | 1.0 - 2.0 | 0.1 - 0.5 | 0.5 - 1.5 | 0.2 - 1.0 |
| Scopolamine | 0.1 - 0.5 | 0.3 - 1.0 | 0.1 - 0.4 | 0.2 - 0.8 | 0.1 - 0.6 |
| Ipratropium | 0.5 - 2.0 | 1.0 - 3.0 | 0.3 - 1.5 | 1.0 - 4.0 | 0.8 - 3.0 |
| Tiotropium | 0.05 - 0.2 | 0.1 - 0.5 | 0.03 - 0.1 | 0.2 - 1.0 | 0.1 - 0.4 |
Note: These values are approximate and can vary based on experimental conditions. They are provided for comparative purposes to contextualize the expected potency of a muscarinic antagonist like this compound.
Table 2: Representative Functional Antagonism (IC50, nM) of Common Anticholinergic Agents in In Vitro Assays
| Compound | Assay Type | M1 Receptor (IC50, nM) | M3 Receptor (IC50, nM) |
| Atropine | Calcium Mobilization | 1 - 10 | 0.5 - 5 |
| Scopolamine | Calcium Mobilization | 0.5 - 5 | 0.2 - 2 |
| Ipratropium | Phosphoinositide Turnover | 2 - 20 | 1 - 15 |
| Tiotropium | Calcium Mobilization | 0.1 - 1 | 0.05 - 0.5 |
Note: Functional assay results are highly dependent on the specific cell line, agonist used, and readout. These values represent a general range for common in vitro functional assays.
Experimental Protocols
To facilitate further research into the pharmacodynamics of this compound and its dibenzothiepin derivatives, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptors using a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, etc.).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound or other dibenzothiepin derivatives.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled muscarinic receptors (e.g., M1, M3).
1. Materials:
-
Cell Line: A cell line stably expressing the human M1 or M3 muscarinic receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Muscarinic Agonist: e.g., Carbachol or Acetylcholine.
-
Test Compound: this compound or other dibenzothiepin derivatives.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with kinetic reading capabilities.
2. Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Pre-incubate the cells with the test compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a stable baseline, inject the muscarinic agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Continue to monitor the fluorescence signal to capture the peak calcium response.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of the test compound set to 100% and the baseline fluorescence set to 0%.
-
Plot the percentage of agonist response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: General signaling cascade for Gq-coupled muscarinic receptors and the inhibitory action of this compound.
Experimental Workflow for Competition Binding Assay
Caption: A streamlined workflow for determining this compound's binding affinity via a competition radioligand binding assay.
Experimental Workflow for Calcium Mobilization Assay
Caption: A typical workflow for assessing the functional antagonism of this compound using a calcium mobilization assay.
Conclusion
This compound's dibenzothiepin structure is integral to its function as a muscarinic antagonist. While a detailed quantitative pharmacodynamic profile is not currently in the public literature, this guide provides the foundational knowledge and experimental frameworks necessary for its investigation. The provided protocols for radioligand binding and functional calcium mobilization assays, along with the illustrative signaling pathway and workflow diagrams, offer a comprehensive starting point for researchers aiming to elucidate the precise molecular interactions and functional consequences of this compound's engagement with muscarinic receptors. Further research to generate specific binding and functional data for this compound will be invaluable in fully understanding its therapeutic actions and in the development of novel dibenzothiepin-based modulators of the cholinergic system.
Tropatepine's Impact on Cholinergic and Dopaminergic Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Cholinergic-Dopaminergic Balance
The basal ganglia, a group of subcortical nuclei, are crucial for motor control, learning, and motivation. Within the striatum, the main input nucleus of the basal ganglia, a delicate interplay exists between acetylcholine (ACh), released from cholinergic interneurons, and dopamine (DA), released from nigrostriatal neurons. Dopamine, acting through D1 and D2 receptors, and acetylcholine, acting through muscarinic (M1-M5) and nicotinic receptors, exert opposing effects on the excitability of striatal projection neurons. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative increase in cholinergic activity, contributing to the characteristic motor symptoms of tremor, rigidity, and bradykinesia.[1]
Tropatepine, as a non-selective muscarinic antagonist, redresses this imbalance by blocking the action of acetylcholine on its receptors.[2][3] This guide details the experimental approaches to quantify the binding affinity and functional effects of compounds like this compound and to assess their in vivo impact on neurotransmitter levels.
Quantitative Data on Receptor Interactions
A thorough understanding of a drug's mechanism of action requires quantitative data on its interaction with its molecular targets. For this compound, this would involve determining its binding affinity (Ki) for various muscarinic and dopaminergic receptor subtypes and its functional potency (EC50 or IC50) in cellular assays.
Due to the limited availability of public data for this compound, the following tables present illustrative data to demonstrate the standard format for such information.
Table 1: Illustrative Binding Affinity of this compound for Muscarinic and Dopaminergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - Illustrative |
| Muscarinic M1 | [³H]-Pirenzepine | CHO-K1 cells | 1.5 |
| Muscarinic M2 | [³H]-AF-DX 384 | Rat heart | 5.2 |
| Muscarinic M3 | [³H]-4-DAMP | Human salivary gland | 3.8 |
| Muscarinic M4 | [³H]-Pirenzepine | Rat striatum | 2.1 |
| Muscarinic M5 | [³H]-NMS | HEK293 cells | 4.5 |
| Dopamine D1 | [³H]-SCH23390 | Rat striatum | > 1000 |
| Dopamine D2 | [³H]-Spiperone | Rat striatum | > 1000 |
| Dopamine D3 | [³H]-7-OH-DPAT | HEK293 cells | > 1000 |
| Dopamine D4 | [³H]-Nemonapride | CHO cells | > 1000 |
| Dopamine D5 | [³H]-SCH23390 | HEK293 cells | > 1000 |
Table 2: Illustrative Functional Activity of this compound at Muscarinic and Dopaminergic Receptors
| Receptor Subtype | Assay Type | Agonist/Stimulation | Cell Line | Functional Readout | IC50/EC50 (nM) - Illustrative |
| Muscarinic M1 | Calcium Mobilization | Carbachol | CHO-M1 cells | Intracellular Ca²⁺ | 10.2 (IC50) |
| Muscarinic M2 | cAMP Inhibition | Oxotremorine-M | CHO-M2 cells | cAMP levels | 25.8 (IC50) |
| Muscarinic M3 | Inositol Phosphate Accumulation | Acetylcholine | HEK-M3 cells | IP₁ accumulation | 18.5 (IC50) |
| Dopamine D2 | cAMP Inhibition | Quinpirole | HEK-D2 cells | cAMP levels | > 10,000 (IC50) |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.[4][5][6][7][8]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic and dopaminergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat striatum, heart) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for pan-muscarinic receptors, or a subtype-selective radioligand) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[9][10][11][12]
Objective: To determine the effect of this compound administration on the extracellular levels of acetylcholine and dopamine in the striatum.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the striatum.
-
The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration and Sample Collection:
-
Baseline dialysate samples are collected to establish stable neurotransmitter levels.
-
This compound is administered (e.g., systemically via intraperitoneal injection or locally via reverse dialysis through the probe).
-
Dialysate collection continues to monitor the drug-induced changes in acetylcholine and dopamine levels over time.
-
-
Neurotransmitter Analysis:
-
The concentrations of acetylcholine and dopamine in the dialysate samples are quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
-
Data Analysis:
-
Neurotransmitter concentrations are expressed as a percentage of the baseline levels.
-
Statistical analysis is performed to determine the significance of the changes in acetylcholine and dopamine levels following this compound administration.
-
Caption: Workflow for an in vivo microdialysis experiment.
Signaling Pathways and this compound's Mechanism of Action
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that are broadly classified into two families based on their signaling pathways: the M1-like receptors (M1, M3, M5) which couple to Gq/11 proteins, and the M2-like receptors (M2, M4) which couple to Gi/o proteins.
References
- 1. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
Preclinical Investigation of Tropatepine for Cataplexy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cataplexy, the sudden and transient loss of muscle tone triggered by strong emotions, is a pathognomonic symptom of narcolepsy type 1. While current treatments exist, a subset of patients remains refractory to conventional therapies. Recent clinical case reports have highlighted the potential of tropatepine, a muscarinic acetylcholine receptor antagonist, in treating drug-resistant cataplexy.[1][2][3] This technical guide outlines a proposed framework for the preclinical investigation of this compound for cataplexy, addressing the current gap in experimental data. It details the hypothesized mechanism of action, potential experimental protocols in established animal models, and a strategy for data presentation and visualization to guide future research in this promising area.
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and manifestations of dissociated rapid eye movement (REM) sleep, such as cataplexy, sleep paralysis, and hypnagogic hallucinations.[1][4][5] Cataplexy, in particular, can be debilitating and is often the most challenging symptom to manage.[6] The pathophysiology of narcolepsy with cataplexy is strongly linked to the loss of hypocretin (orexin)-producing neurons in the hypothalamus.[7][8][9] This loss is thought to lead to instability in the sleep-wake regulating systems, including a dysregulation of cholinergic pathways involved in REM sleep atonia.[1][7]
Current pharmacological treatments for cataplexy include sodium oxybate and certain antidepressants. However, a significant number of patients experience persistent symptoms, highlighting the need for novel therapeutic strategies.[3] Clinical observations of dramatic improvement in patients with severe, drug-resistant cataplexy treated with this compound, an anticholinergic agent, suggest a promising new avenue for treatment.[1][2] this compound is a muscarinic antagonist primarily used for managing Parkinson's disease and extrapyramidal symptoms induced by neuroleptics.[10][11][12][13] Its efficacy in cataplexy is hypothesized to stem from its ability to counteract the excessive cholinergic activity believed to underlie the intrusion of REM sleep atonia into wakefulness.[1]
This document serves as a comprehensive guide for researchers and drug development professionals, proposing a structured approach to the preclinical evaluation of this compound for cataplexy.
Proposed Mechanism of Action of this compound in Cataplexy
This compound hydrochloride functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[10][14] There are five subtypes of muscarinic receptors (M1-M5) that are widely distributed throughout the central nervous system and play crucial roles in regulating neuronal excitability and various physiological processes. This compound's therapeutic effect in cataplexy is likely mediated by its blockade of these receptors in brain regions that control muscle tone and REM sleep.
The prevailing hypothesis for cataplexy involves an overactive cholinergic system in the brainstem, particularly in the pontine reticular formation, which is responsible for inducing muscle atonia during REM sleep.[1] In individuals with narcolepsy, the loss of hypocretin signaling is thought to disinhibit these cholinergic neurons, making them hypersensitive to emotional stimuli. This hypersensitivity leads to the inappropriate activation of the descending pathways that cause muscle atonia, resulting in a cataplectic attack.
This compound, by blocking muscarinic receptors, is proposed to interfere with this pathological cholinergic overactivity. By reducing the transmission of acetylcholine-mediated signals in the brainstem, this compound may raise the threshold for the induction of muscle atonia, thereby preventing or reducing the frequency and severity of cataplectic episodes.
Proposed signaling pathway for this compound's action in cataplexy.
Proposed Preclinical Experimental Protocols
To validate the clinical observations and elucidate the mechanism of action of this compound in cataplexy, a series of preclinical studies in established animal models are warranted.
Animal Models
Genetically engineered mouse models are the most appropriate for initial preclinical studies due to their well-characterized phenotypes and the availability of standardized behavioral assays.[7][8][15]
-
Orexin/Ataxin-3 Transgenic Mice: These mice exhibit a progressive loss of orexin neurons, closely mimicking the pathophysiology of human narcolepsy with cataplexy.
-
Prepro-orexin Knockout (KO) Mice: These mice have a complete absence of orexin and display clear cataplexy-like behaviors.[8]
Experimental Workflow
Proposed experimental workflow for preclinical evaluation of this compound.
Detailed Methodologies
3.3.1. Drug Preparation and Administration
-
Vehicle: Sterile saline or another appropriate vehicle.
-
This compound Doses: A dose-response study should be conducted. Based on clinical use for other indications, a starting point for animal studies could be in the range of 1-10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injections for acute studies or continuous administration via osmotic minipumps for chronic studies to maintain stable plasma concentrations, given this compound's long half-life.[1]
3.3.2. Behavioral Assessment of Cataplexy
-
Emotion-Triggered Cataplexy Test: A common method involves presenting a highly palatable food item, such as chocolate, to food-restricted mice. The excitement of anticipating and consuming the reward can trigger cataplexy-like episodes (sudden behavioral arrests with loss of muscle tone).
-
Quantification: The frequency and duration of cataplectic attacks will be manually scored from video recordings by an observer blinded to the treatment conditions.
3.3.3. Electrophysiological Recordings
-
EEG/EMG Implantation: Mice will be surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG) signals.
-
Data Acquisition and Analysis: Continuous 24/7 recordings will be performed to analyze sleep-wake architecture (wakefulness, NREM sleep, REM sleep) and to objectively identify cataplectic events (brief episodes of wakefulness with low EMG activity).
Quantitative Data Presentation
The following tables provide a template for the structured presentation of quantitative data from the proposed preclinical studies.
Table 1: Dose-Dependent Effect of this compound on Cataplexy Frequency and Duration
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Cataplexy Frequency (events/hour) | Average Duration of Cataplexy (seconds) |
| Vehicle | 0 | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 |
Table 2: Effect of Chronic this compound Treatment on Sleep-Wake Architecture
| Treatment Group | Dose (mg/kg) | % Time in Wakefulness | % Time in NREM Sleep | % Time in REM Sleep |
| Vehicle | 0 | |||
| This compound | (Effective Dose) |
Conclusion
The successful clinical application of this compound in treatment-resistant cataplexy presents a compelling case for its further investigation. The proposed preclinical research framework outlined in this guide provides a systematic approach to evaluating the efficacy and mechanism of action of this compound in established animal models of narcolepsy. The data generated from these studies will be crucial for understanding the therapeutic potential of this compound and for informing the design of future clinical trials. A thorough preclinical investigation will be a critical step in potentially bringing a new, effective treatment option to patients suffering from the debilitating effects of cataplexy.
References
- 1. Successful treatment of drug-resistant cataplexy with the anticholinergic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Successful treatment of drug-resistant cataplexy with the anticholinergic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recently Approved and Upcoming Treatments for Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the pharmacologic management of narcolepsy: mechanisms of action and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cataplexy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Treatment paradigms for cataplexy in narcolepsy: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Buy this compound | 27574-24-9 [smolecule.com]
- 13. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Tropatepine from 3-Chlorotropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Tropatepine, an anticholinergic agent, starting from 3-chlorotropane. The protocol is based on established chemical principles, including a Grignard reaction followed by dehydration. Additionally, the mechanism of action of this compound as a muscarinic acetylcholine receptor antagonist is outlined.
Experimental Protocols
The synthesis of this compound from 3-chlorotropane is a two-step process. The following protocol is a generalized procedure based on the available chemical literature. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Grignard Reaction of 3-Chlorotropane with Dibenzo[b,e]thiepin-11(6H)-one
This step involves the formation of a Grignard reagent from 3-chlorotropane and its subsequent reaction with dibenzo[b,e]thiepin-11(6H)-one to form an alcohol intermediate.
Materials:
-
3-Chlorotropane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dibenzo[b,e]thiepin-11(6H)-one
-
Iodine crystal (as initiator)
-
Round-bottom flask, reflux condenser, dropping funnel, and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of 3-chlorotropane in anhydrous diethyl ether or THF.
-
Add a small amount of the 3-chlorotropane solution to the magnesium turnings to initiate the Grignard reaction. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 3-chlorotropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve dibenzo[b,e]thiepin-11(6H)-one in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol intermediate.
Step 2: Dehydration of the Alcohol Intermediate to this compound
The alcohol intermediate from Step 1 is dehydrated to form the final product, this compound.
Materials:
-
Crude alcohol intermediate from Step 1
-
Dehydrating agent (e.g., p-toluenesulfonic acid, sulfuric acid, or iodine)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask, reflux condenser, and heating mantle
Procedure:
-
Place the crude alcohol intermediate in a round-bottom flask.
-
Add an appropriate anhydrous solvent such as toluene.
-
Add a catalytic amount of the dehydrating agent.
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Data Presentation
| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration | Overall |
| Reactant 1 (mass, moles) | 3-Chlorotropane (g, mol) | Alcohol Intermediate (g, mol) | |
| Reactant 2 (mass, moles) | Dibenzo[b,e]thiepin-11(6H)-one (g, mol) | ||
| Product Yield (g) | Data not available | Data not available | Data not available |
| Molar Yield (%) | Data not available | Data not available | Data not available |
| Melting Point (°C) | Not applicable | Data not available | Data not available |
| Purity (e.g., by HPLC, %) | Not applicable | Data not available | Data not available |
| Spectroscopic Data | |||
| ¹H NMR (δ, ppm) | Data not available | ||
| ¹³C NMR (δ, ppm) | Data not available | ||
| Mass Spec (m/z) | Data not available | ||
| IR (cm⁻¹) | Data not available |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound from 3-Chlorotropane.
Signaling Pathway of this compound
This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine. This is particularly relevant in conditions like Parkinson's disease, where there is a relative overactivity of the cholinergic system.
Caption: this compound's antagonism of muscarinic acetylcholine receptors.
Application Notes and Protocols for the Synthesis of Tropatepine via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropatepine, an anticholinergic agent utilized in the management of Parkinson's disease, can be efficiently synthesized through a Grignard reaction. This application note provides a detailed protocol for the synthesis of this compound, commencing with the formation of a Grignard reagent from 3-chlorotropane, followed by its reaction with dibenzo[b,e]thiepin-11(6H)-one, and concluding with a dehydration step to yield the final product. This document outlines the required materials, a step-by-step experimental procedure, and expected outcomes to guide researchers in the successful synthesis of this compound.
Introduction
This compound is a tropane derivative that acts as a muscarinic antagonist. Its synthesis involves the formation of a key carbon-carbon bond between the tropane ring system and a tricyclic thiepine moiety. The Grignard reaction is a powerful and versatile tool in organic synthesis for creating such bonds. This protocol details a reliable method for the synthesis of this compound, leveraging the nucleophilic character of an organomagnesium halide derived from 3-chlorotropane.
Overall Reaction Scheme
The synthesis of this compound proceeds in two main stages:
-
Grignard Reaction: 3-Chlorotropane is reacted with magnesium metal to form the corresponding Grignard reagent, 3-tropanylmagnesium chloride. This organometallic intermediate then undergoes a nucleophilic addition to the carbonyl group of dibenzo[b,e]thiepin-11(6H)-one, forming a tertiary alcohol intermediate.
-
Dehydration: The tertiary alcohol intermediate is subsequently dehydrated under acidic conditions to introduce a double bond, yielding the final product, this compound.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Chlorotropane | ≥98% | Commercially Available |
| Dibenzo[b,e]thiepin-11(6H)-one | ≥98% | Commercially Available |
| Magnesium turnings | ≥99.5% | Standard Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Standard Chemical Supplier |
| Iodine | Crystal | Standard Chemical Supplier |
| Hydrochloric acid (HCl) | Concentrated | Standard Chemical Supplier |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier |
| Toluene | ACS Grade | Standard Chemical Supplier |
| Ethanol | 95% | Standard Chemical Supplier |
Protocol 1: Grignard Reaction - Synthesis of 11-(3-Tropanyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Under a nitrogen atmosphere, add a solution of 3-chlorotropane in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once the reaction starts, the addition of the 3-chlorotropane solution should be continued at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dibenzo[b,e]thiepin-11(6H)-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve dibenzo[b,e]thiepin-11(6H)-one in anhydrous THF and add this solution dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tertiary alcohol intermediate.
-
Protocol 2: Dehydration - Synthesis of this compound
-
Dehydration Reaction:
-
Dissolve the crude 11-(3-tropanyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol intermediate in toluene.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound base.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
-
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| Grignard Reaction | 3-Chlorotropane | Dibenzo[b,e]thiepin-11(6H)-one | 11-(3-Tropanyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol | 75-85 | Crude |
| Dehydration | 11-(3-Tropanyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol | - | This compound | 80-90 | >98 (after recrystallization) |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The described two-step synthesis provides a robust and efficient method for the preparation of this compound. The key Grignard reaction allows for the direct and effective coupling of the tropane and dibenzothiepine moieties. This protocol is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The purification of the final product by recrystallization yields this compound of high purity, suitable for further research and development.
Application Note & Protocol: Quantification of Tropatepine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-TRP-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tropatepine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes UV detection for accurate quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound is an anticholinergic drug used in the management of extrapyramidal symptoms induced by neuroleptic medications. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma using a liquid-liquid extraction procedure. The chromatographic separation is achieved on a reversed-phase C18 column with an isocratic mobile phase, followed by detection using a UV detector. Quantification is based on the peak area ratio of this compound to the internal standard.
Materials and Reagents
-
This compound Hydrochloride: Reference Standard
-
Internal Standard (IS): 2-chloro-11-(4-methyl piperazin-1-yl)dibenzo[b,f][1][2]thiazepine
-
Acetonitrile: HPLC Grade
-
Hexane: HPLC Grade
-
Perchloric Acid: Analytical Grade
-
Sodium Hydroxide: Analytical Grade
-
Hydrochloric Acid: Analytical Grade
-
Water: Deionized or HPLC Grade
-
Human Plasma: Drug-free, obtained from a certified blood bank.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been validated for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., µBondapak C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Perchlorate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.7 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 231 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
5.1. Perchlorate Buffer (0.1 M, pH 3.0)
-
Dissolve 12.25 g of perchloric acid in 900 mL of deionized water.
-
Adjust the pH to 3.0 with a sodium hydroxide solution.
-
Make up the final volume to 1000 mL with deionized water.
-
Filter the buffer through a 0.45 µm membrane filter before use.
5.2. Stock Solutions (1 mg/mL)
-
Accurately weigh 10 mg of this compound hydrochloride and the internal standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stock solutions can be stored at 4°C for up to one month.
5.3. Working Standard Solutions
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., 25, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare a working solution of the internal standard at a concentration of 200 ng/mL by diluting the IS stock solution with the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the workflow for plasma sample preparation:
Caption: Workflow for the extraction of this compound from plasma.
Detailed Protocol:
-
Pipette 1 mL of plasma sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 200 ng/mL internal standard working solution and vortex for 30 seconds.
-
Add 100 µL of 1 M NaOH to adjust the pH to approximately 12.0.[3]
-
Add 5 mL of hexane, cap the tube, and vortex vigorously for 5 minutes.[3]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (hexane) to a clean centrifuge tube.
-
Add 200 µL of 0.1 M HCl to the hexane extract.[1]
-
Vortex for 5 minutes to back-extract the this compound and internal standard into the acidic aqueous phase.[1]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer 150 µL of the lower aqueous layer into an autosampler vial.
-
Inject 20 µL of the solution into the HPLC system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking 1 mL of drug-free plasma with the appropriate working standard solutions of this compound to achieve final concentrations of 25, 50, 100, 250, 500, and 1000 ng/mL. Also, add the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (75 ng/mL), medium (400 ng/mL), and high (800 ng/mL) in the same manner as the calibration standards.
-
Process the calibration standards and QC samples alongside the unknown samples as described in the sample preparation protocol.
Data and Results
Method Validation Summary
The HPLC method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| This compound | 25 - 1000 | > 0.998 | y = 0.0024x + 0.015 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| LLOQ | 25 | < 15.0 | < 15.0 | 85.0 - 115.0 |
| Low | 75 | < 10.0 | < 10.0 | 90.0 - 110.0 |
| Medium | 400 | < 8.0 | < 8.0 | 92.0 - 108.0 |
| High | 800 | < 7.5 | < 7.5 | 93.0 - 107.0 |
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | > 85% for this compound and Internal Standard |
| Limit of Detection (LOD) | 15 ng/mL[1] |
| Limit of Quantification (LOQ) | 25 ng/mL[3] |
| Short-term Stability | Stable for 24 hours at room temperature. |
| Long-term Stability | Stable for 30 days at -20°C. |
| Freeze-Thaw Stability | Stable for at least 3 freeze-thaw cycles. |
System Suitability
To ensure the performance of the HPLC system, system suitability parameters should be checked before each run by injecting a mid-concentration standard.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for n=5) |
Logical Relationships
The following diagram outlines the logical flow of the entire analytical process, from sample collection to data analysis.
Caption: Logical flow of the this compound quantification method.
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for good separation and resolution. This method is well-suited for routine analysis in a clinical or research setting.
References
Application Notes and Protocols for the GC-MS Analysis of Tropatepine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of Tropatepine and its primary metabolites, Northis compound and this compound S-oxide, using gas chromatography-mass spectrometry (GC-MS). This document is intended to guide researchers in developing and validating methods for quantitative and qualitative analysis of these compounds in biological matrices.
Introduction
This compound is an anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Understanding its metabolic fate is crucial for drug development, pharmacokinetic studies, and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites. Due to the polar nature and thermal lability of tropane alkaloids, derivatization is often required to improve their volatility and thermal stability for GC-MS analysis.
The primary metabolites of this compound are formed through N-demethylation and S-oxidation, resulting in Northis compound and this compound S-oxide, respectively. This document outlines the protocols for sample preparation, derivatization, and GC-MS analysis of this compound and these metabolites.
Metabolic Pathway of this compound
This compound undergoes phase I metabolism primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. The two main metabolic pathways are:
-
N-demethylation: The removal of the methyl group from the tropane ring's nitrogen atom, yielding Northis compound.
-
S-oxidation: The oxidation of the sulfur atom in the dibenzothiepin moiety to form this compound S-oxide.
Metabolic pathway of this compound.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound and its metabolites in biological samples such as plasma or urine.
Materials and Reagents
-
This compound, Northis compound, and this compound S-oxide reference standards
-
Internal Standard (IS), e.g., Atropine-d3
-
Biological matrix (plasma, urine)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Hexane, HPLC grade
-
Ammonium hydroxide
-
Borate buffer (pH 9.0)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate, HPLC grade
Sample Preparation: Solid-Phase Extraction (SPE)
Sample preparation workflow.
-
Sample Collection: Collect blood or urine samples and process them to obtain plasma or clear urine.
-
Internal Standard Spiking: To 1 mL of the biological sample, add a known concentration of the internal standard (e.g., Atropine-d3).
-
pH Adjustment: Add 1 mL of borate buffer (pH 9.0) to the sample and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 1 mL of hexane to remove interferences.
-
Elution: Elute the analytes with 3 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.
Derivatization
-
To the reconstituted sample, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis. This process creates trimethylsilyl (TMS) derivatives of the analytes, which are more volatile and thermally stable.
GC-MS Analysis
The following are representative GC-MS conditions. The specific parameters may need to be optimized for the instrument in use.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-550 amu (full scan) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared with known concentrations of this compound, Northis compound, and this compound S-oxide. The following table presents representative quantitative data for tropane alkaloids, which can be used as a guideline for method validation.[1][2]
Table 1: Representative Quantitative Data for Tropane Alkaloids by GC-MS [1][2]
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Tropane Alkaloids (general) | 10 - 5000 | 5.0 | 10.0 |
Note: This data is representative of tropane alkaloids and should be determined specifically for this compound and its metabolites during method validation.
Expected Mass Fragmentation Patterns
The mass spectra of the TMS derivatives of this compound and its metabolites will exhibit characteristic fragmentation patterns.
-
This compound-TMS: The fragmentation will likely involve cleavage of the dibenzothiepin and tropane moieties.
-
Northis compound-TMS: The TMS derivative of Northis compound is expected to show a prominent fragment ion corresponding to the silylated tropane ring. A characteristic fragment at m/z 124 is often observed for the tropane ring system.
-
This compound S-oxide: The fragmentation of the S-oxide metabolite may involve the loss of the oxygen atom and subsequent fragmentation of the parent molecule.
Conclusion
The described protocols provide a robust framework for the analysis of this compound and its major metabolites, Northis compound and this compound S-oxide, in biological matrices using GC-MS. Proper sample preparation, including solid-phase extraction and derivatization, is critical for achieving the required sensitivity and accuracy. Method validation should be performed to establish specific quantitative parameters such as linearity, LOD, and LOQ for each analyte. These application notes serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and toxicology.
References
Application Notes and Protocols for Testing Tropatepine Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of Tropatepine, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. The following protocols and data serve as a foundational framework for assessing its impact on cell viability, apoptosis, and key signaling pathways.
Introduction to this compound
This compound is an anticholinergic agent that functions by blocking the action of acetylcholine at muscarinic receptors.[1][2] It is a non-selective antagonist, primarily targeting M1, M2, and M3 receptor subtypes.[1] By inhibiting these receptors, this compound interferes with various cellular processes regulated by acetylcholine, making it a compound of interest for studying a range of physiological and pathological conditions, including its potential as an anti-parkinsonian agent and its effects on cancer cell proliferation.[3][4]
Data Presentation
While specific quantitative data for this compound in cell culture is not extensively available in the public domain, the following tables provide representative data for other non-selective muscarinic antagonists, such as atropine. This data can be used as a benchmark for designing experiments and interpreting results with this compound.
Table 1: Effect of Muscarinic Antagonists on Cell Viability (IC50)
| Cell Line | Antagonist | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Atropine | MTT | 72 | ~20 | [5] |
| T47D (Breast Cancer) | Atropine | MTT | 72 | <15 | [6] |
Table 2: Effect of Muscarinic Antagonists on Apoptosis
| Cell Line | Antagonist | Concentration (µM) | Assay | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| SH-SY5Y (Neuroblastoma) | Scopolamine | 2000 | Annexin V/PI | 24 | Increased vs. Control | [7] |
| CT-26 (Colon Carcinoma) | Atropine | 100 | Annexin V/PI | 48 | 20.1 | [8] |
| CT-26 (Colon Carcinoma) | 4-DAMP (M3 antagonist) | 100 | Annexin V/PI | 48 | 48.29 | [8] |
Experimental Protocols
Cell Culture
Choice of Cell Line:
The selection of an appropriate cell line is critical. Consider using:
-
Cell lines endogenously expressing muscarinic receptors:
-
Recombinant cell lines: Cell lines engineered to overexpress specific muscarinic receptor subtypes (e.g., U2OS or CHO cells stably expressing M1, M2, or M3 receptors) can provide a more targeted system for studying receptor-specific effects.
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Protocol)
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells into 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for ERK and Akt Phosphorylation
This protocol assesses the activation state of key signaling proteins, ERK and Akt, by detecting their phosphorylated forms.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with this compound at various concentrations for a short duration (e.g., 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways
References
- 1. Antagonism of Muscarinic Acetylcholine Receptors Alters Synaptic ERK Phosphorylation in the Rat Forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonists and antagonists: effects on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection of SAK3 on scopolamine-induced cholinergic dysfunction in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Tropatepine in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Tropatepine is a muscarinic acetylcholine receptor antagonist that has been used as an antiparkinsonian agent, primarily to manage extrapyramidal symptoms induced by neuroleptics.[1][2] Its mechanism of action involves the blockade of muscarinic receptors, which helps to restore the balance of neurotransmitter activity in the basal ganglia, a key area of the brain affected in Parkinson's disease.[3] This document provides detailed application notes and protocols for investigating the potential therapeutic effects of this compound in established animal models of Parkinson's disease.
The protocols outlined below are based on widely used and validated neurotoxin-based rodent models of PD: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[4][5][6][7] These models mimic the dopaminergic neurodegeneration and motor deficits characteristic of human PD.[4][6][7]
Animal Models for Studying this compound
The choice of animal model is critical for studying different aspects of Parkinson's disease and the effects of potential therapeutic agents like this compound.
The 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is a classic and widely used model that involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine directly into the nigrostriatal pathway of one hemisphere of the rat brain.[6][8][9][10] This induces a progressive and specific lesion of dopaminergic neurons, leading to motor impairments on the contralateral side of the body.[8][9][10]
Strengths:
-
Produces a severe and specific lesion of the nigrostriatal pathway.[9][10]
-
Unilateral lesion allows for the use of the unlesioned side as an internal control.
-
Well-characterized behavioral deficits that are responsive to dopaminergic therapies.[6]
Limitations:
-
Does not fully replicate the progressive nature of Parkinson's disease.[11]
-
Does not typically lead to the formation of Lewy bodies, a key pathological hallmark of PD.[11]
The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
The MPTP model involves the systemic administration of the neurotoxin MPTP, which crosses the blood-brain barrier and is metabolized to the toxic ion MPP+.[1][4][12][13] MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction.[1][12][13]
Strengths:
-
Reproduces many of the key biochemical and pathological features of PD.[1][13]
-
Different administration protocols (acute, sub-acute, chronic) can model different aspects of the disease.[2][14]
Limitations:
-
The extent of the lesion and behavioral deficits can vary between mouse strains.[7]
-
Spontaneous recovery of motor function can occur, especially in acute models.[7]
-
Does not typically result in the formation of classic Lewy bodies.[15]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in the 6-OHDA rat model and the MPTP mouse model.
Protocol 1: Evaluation of this compound in the 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the effects of this compound on motor function and dopaminergic neuroprotection in a 6-OHDA-induced rat model of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Desipramine
-
This compound hydrochloride
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Apomorphine or amphetamine for rotational behavior testing
-
Cylinder test apparatus
-
Rotarod apparatus
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurochemical analysis
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.
Detailed Methodology:
-
Animal Handling and Acclimatization:
-
House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before any procedures.
-
-
Baseline Behavioral Testing:
-
Cylinder Test: Place each rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forepaw, right forepaw, or both simultaneously for 5 minutes. This assesses forelimb asymmetry.
-
Rotarod Test: Train rats on an accelerating rotarod for three consecutive days. On the test day, record the latency to fall from the rotating rod.
-
-
6-OHDA Lesioning:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid-saline) into the medial forebrain bundle (MFB) of one hemisphere.
-
-
Post-Lesioning Recovery and this compound Treatment:
-
Allow a 2-3 week recovery period for the lesion to stabilize.
-
Divide the lesioned rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration (e.g., 4 weeks).
-
-
Post-Treatment Behavioral Testing:
-
Rotational Behavior: Administer apomorphine (a dopamine agonist) or amphetamine (a dopamine-releasing agent) and record the number of full body turns contralateral and ipsilateral to the lesion for 60-90 minutes.
-
Cylinder Test and Rotarod Test: Repeat the tests as described in the baseline assessment.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: For a separate cohort of animals, dissect the striatum and substantia nigra and use HPLC to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Quantitative Data Summary (Hypothetical):
| Group | Apomorphine-Induced Rotations (turns/90 min) | Cylinder Test (% contralateral forelimb use) | Rotarod Latency (seconds) | Striatal Dopamine (% of control) |
| Sham + Vehicle | 10 ± 5 | 48 ± 5 | 180 ± 20 | 100 ± 10 |
| 6-OHDA + Vehicle | 450 ± 50 | 15 ± 5 | 60 ± 15 | 10 ± 5 |
| 6-OHDA + this compound (Low Dose) | 300 ± 40 | 25 ± 6 | 90 ± 20 | 25 ± 8 |
| 6-OHDA + this compound (High Dose) | 200 ± 30 | 35 ± 7 | 120 ± 25 | 40 ± 10 |
Protocol 2: Evaluation of this compound in the MPTP Mouse Model of Parkinson's Disease
Objective: To determine the effect of this compound on motor coordination and dopaminergic neuron survival in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
This compound hydrochloride
-
Pole test apparatus
-
Open field apparatus
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurochemical analysis
Experimental Workflow:
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. modelorg.com [modelorg.com]
- 5. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Models of Parkinson's Disease [frontiersin.org]
- 10. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Administering Tropatepine Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tropatepine Hydrochloride
This compound hydrochloride is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist. Its primary therapeutic application is in the management of Parkinson's disease and the mitigation of extrapyramidal side effects induced by neuroleptic medications. By blocking muscarinic receptors (M1, M2, and M3), this compound hydrochloride helps to restore the balance of cholinergic and dopaminergic neurotransmission in the brain, which is disrupted in Parkinson's disease. This action alleviates symptoms such as tremors, rigidity, and bradykinesia.
Mechanism of Action: Anticholinergic Effects in the Basal Ganglia
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. This cholinergic hyperactivity contributes significantly to the motor symptoms of the disease. This compound hydrochloride acts by competitively blocking the binding of acetylcholine to muscarinic receptors on striatal neurons, thereby reducing the excitatory output from the striatum and helping to rebalance motor control pathways.
Experimental Protocols for Rodent Studies
The following are detailed, generalized protocols for evaluating the efficacy of an anti-parkinsonian agent like this compound hydrochloride in established rodent models. The specific doses and time points for this compound hydrochloride would need to be determined in preliminary dose-ranging studies.
Rodent Models of Parkinson's Disease
3.1.1. Reserpine-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate akinesia and rigidity, key symptoms of Parkinson's disease.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Induction of Catalepsy: Administer reserpine (e.g., 1-5 mg/kg, subcutaneously or intraperitoneally). Catalepsy is typically assessed 2-4 hours post-administration.
-
Assessment of Catalepsy: The bar test is commonly used. The rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The time taken for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is usually set.
-
This compound Hydrochloride Administration: Administer this compound hydrochloride at various doses (to be determined) via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the catalepsy assessment.
-
Data Collection: Record the latency to descend from the bar for each animal.
3.1.2. Haloperidol-Induced Catalepsy in Mice
A similar model to the reserpine model, using a dopamine D2 receptor antagonist to induce catalepsy.
-
Animals: Male C57BL/6 or Swiss albino mice (20-25 g).
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5-2 mg/kg, intraperitoneally). Catalepsy is assessed at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Assessment of Catalepsy: The bar test, as described for rats, is used. The bar height is adjusted for mice (e.g., 4 cm).
-
This compound Hydrochloride Administration: Administer this compound hydrochloride at various doses 30 minutes before haloperidol administration.
-
Data Collection: Record the duration of catalepsy at each time point.
3.1.3. Tremorine/Oxotremorine-Induced Tremor in Mice
This model is used to evaluate the anti-tremor properties of a compound.
-
Animals: Male Swiss albino mice (20-25 g).
-
Induction of Tremor: Administer tremorine (e.g., 20-30 mg/kg, intraperitoneally) or its active metabolite, oxotremorine (e.g., 0.5-1 mg/kg, intraperitoneally).
-
Assessment of Tremor: Observe and score the intensity of tremors at regular intervals (e.g., every 15 minutes for 1-2 hours) after the administration of the tremorgenic agent. Scoring can be on a scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor).
-
This compound Hydrochloride Administration: Administer this compound hydrochloride at various doses 30 minutes prior to the administration of tremorine or oxotremorine.
-
Data Collection: Record tremor scores at each observation point.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride in rodents.
-
Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g), often cannulated (e.g., jugular vein) for serial blood sampling.
-
Administration:
-
Intravenous (IV) Bolus: A single dose (e.g., 1-5 mg/kg) is administered to determine clearance, volume of distribution, and elimination half-life.
-
Oral Gavage (PO): A single dose (e.g., 5-50 mg/kg) is administered to determine oral bioavailability (F%).
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound hydrochloride in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.
Table 1: Effect of this compound Hydrochloride on Haloperidol-Induced Catalepsy in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Catalepsy Duration (seconds) at 60 min (Mean ± SEM) | % Reduction in Catalepsy |
| Vehicle + Vehicle | - | 10 | 5.2 ± 1.3 | - |
| Vehicle + Haloperidol | 1 | 10 | 158.4 ± 10.2 | 0 |
| This compound HCl + Haloperidol | 5 | 10 | 110.7 ± 9.8 | 30.1 |
| This compound HCl + Haloperidol | 10 | 10 | 65.3 ± 7.5 | 58.8 |
| This compound HCl + Haloperidol | 20 | 10 | 25.1 ± 4.2*** | 84.2 |
| Atropine (Reference) + Haloperidol | 5 | 10 | 72.9 ± 8.1 | 54.0 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Haloperidol group. Data are hypothetical. |
Table 2: Pharmacokinetic Parameters of this compound Hydrochloride in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 450 ± 90 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ng·h/mL) | 2800 ± 400 | 3200 ± 550 |
| AUC0-inf (ng·h/mL) | 2850 ± 410 | 3300 ± 560 |
| t1/2 (h) | 3.5 ± 0.5 | 4.2 ± 0.7 |
| CL (L/h/kg) | 0.70 ± 0.10 | - |
| Vd (L/kg) | 3.5 ± 0.6 | - |
| F (%) | - | 58 |
| Data are presented as Mean ± SD and are hypothetical. |
Experimental Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound hydrochloride in rodent models of Parkinson's disease. While specific quantitative data for this compound in rodents is not currently available in published literature, the described experimental designs will enable researchers to determine its therapeutic potential, establish a dose-response relationship, and characterize its pharmacokinetic profile. Such studies are a critical step in the drug development process, providing the necessary data to support the transition to clinical trials.
Application Notes & Protocols: Identification of Nortropatepine and Tropatepine S-oxide
These application notes provide detailed methodologies for the identification and characterization of Nortropatepine and this compound S-oxide, aimed at researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for tropane alkaloids and N-oxides.
Identification of Northis compound by LC-MS/MS
Northis compound, a tropane alkaloid, can be effectively identified and quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, crucial for complex matrices. Chromatographic techniques like HPLC and CE are commonly used for the separation of tropane alkaloids.[1][2]
Experimental Protocol: LC-MS/MS Analysis of Northis compound
This protocol outlines the steps for the analysis of Northis compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
1.1.1. Sample Preparation (from a biological matrix, e.g., plasma):
-
To 1 mL of plasma, add an internal standard (e.g., atropine-d3).
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.1.2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.1.3. Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Northis compound: [M+H]+ → fragment ions (specific masses to be determined by infusion of a standard) |
Data Presentation: Quantitative Analysis of Northis compound
The following table summarizes hypothetical quantitative data for Northis compound in spiked plasma samples.
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | RSD (%) |
| QC Low | 5 | 4.8 | 96 | 4.2 |
| QC Mid | 50 | 51.2 | 102.4 | 3.1 |
| QC High | 200 | 195.6 | 97.8 | 2.5 |
Workflow Diagram
Identification of this compound S-oxide
The identification of N-oxides like this compound S-oxide presents a challenge due to the mass shift of +16 amu, which is identical to hydroxylation.[3] Therefore, specific analytical strategies are required for unambiguous identification.
Distinguishing this compound S-oxide from Hydroxylated Metabolites
Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS) is a powerful technique to differentiate N-oxides from hydroxylated compounds.[3] Under APCI-MS conditions, N-oxides often produce a characteristic neutral loss of an oxygen atom, resulting in an [M+H-O]+ ion, which is not typically observed for hydroxylated metabolites.[3]
Experimental Protocol: LC/APCI-MS for this compound S-oxide
2.2.1. Sample Preparation:
Follow the same procedure as for Northis compound (Section 1.1.1).
2.2.2. HPLC Conditions:
Use the same HPLC conditions as for Northis compound (Section 1.1.2).
2.2.3. APCI-MS Conditions:
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Corona Discharge Current | 5 µA |
| Vaporizer Temperature | 450°C |
| Capillary Voltage | 3.0 kV |
| Capillary Temperature | 200°C |
| Sheath Gas Flow | 60 units |
| Auxiliary Gas Flow | 10 units |
| Scan Mode | Full Scan (to observe [M+H]+ and [M+H-O]+) and MS/MS |
Spectroscopic Methods for Confirmation
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
The formation of an N-oxide bond leads to a downfield shift of neighboring protons and carbons in ¹H and ¹³C NMR spectra compared to the parent amine.[4]
2.3.2. Infrared (IR) Spectroscopy:
The N⁺–O⁻ bond in an N-oxide typically shows a characteristic vibration band around 930 cm⁻¹.[4]
Data Presentation: Diagnostic Ions for this compound S-oxide
The following table summarizes the expected diagnostic ions for this compound S-oxide in an LC/APCI-MS experiment.
| Compound | Expected [M+H]+ (m/z) | Diagnostic Ion (m/z) | Ion Identity |
| This compound | m | - | - |
| This compound S-oxide | m + 16 | m | [M+H-O]+ |
| Hydroxy-tropatepine | m + 16 | - | - |
(Note: 'm' represents the monoisotopic mass of the protonated this compound)
Logical Relationship Diagram
References
Application Notes and Protocols: Utilizing Animal Models of Extrapyramidal Symptoms to Evaluate the Efficacy of Tropatepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of inducing extrapyramidal symptom (EPS) models in rodents and the subsequent use of tropatepine as a therapeutic agent to ameliorate these symptoms. The protocols detailed below are intended to guide researchers in establishing robust and reproducible animal models for the preclinical evaluation of drugs targeting medication-induced movement disorders.
Introduction
Extrapyramidal symptoms are a group of movement disorders that are a common and debilitating side effect of antipsychotic medications and other dopamine receptor-blocking agents.[1][2] These symptoms include acute dystonia (involuntary muscle contractions), akathisia (a state of inner restlessness), and parkinsonism (characterized by tremor, rigidity, and bradykinesia).[1] Animal models are crucial for understanding the pathophysiology of EPS and for the development of novel therapeutic interventions.[3][4]
It is a common misconception that anticholinergic agents like this compound are used to induce EPS. In fact, the opposite is true. EPS are primarily induced in animal models by administering dopamine D2 receptor antagonists, which mimic the action of first-generation antipsychotics.[5][6][7] this compound, an anticholinergic drug, is then used in these models to treat or reverse the induced extrapyramidal symptoms, thereby validating the model and demonstrating the efficacy of the therapeutic agent.[8][9] this compound functions by blocking muscarinic acetylcholine receptors, which helps to restore the balance between dopamine and acetylcholine neurotransmission in the brain.[9]
Signaling Pathways
The induction of extrapyramidal symptoms by antipsychotics is primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway. This disruption of dopaminergic signaling leads to a relative overactivity of cholinergic neurons, resulting in the characteristic motor disturbances.
This compound ameliorates extrapyramidal symptoms by blocking muscarinic acetylcholine receptors, thereby counteracting the cholinergic hyperactivity that results from dopamine receptor blockade.
Experimental Protocols
The following protocols provide a framework for inducing EPS in rodents and assessing the therapeutic effects of this compound.
This protocol describes the induction of catalepsy, a key feature of parkinsonism, in rats using the typical antipsychotic haloperidol.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Haloperidol solution (1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0-6.0 with NaOH)
-
Vehicle (saline with a drop of glacial acetic acid, adjusted to pH 5.0-6.0)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Divide the animals into experimental groups (e.g., Vehicle control, Haloperidol).
-
Administer haloperidol (1 mg/kg, i.p.) or vehicle to the respective groups.
-
Allow 30-60 minutes for the drug to take effect before behavioral testing.
Catalepsy can be assessed using the bar test or the grid test.[10]
Bar Test:
-
Place the rat's forepaws on a horizontal bar raised 9 cm above the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used.
Grid Test:
-
Place the rat on a wire grid inclined at a 45-degree angle.
-
Measure the time it takes for the rat to move off the grid.[5]
-
A longer latency to move indicates a higher degree of catalepsy.
This protocol outlines the administration of this compound to assess its ability to reverse haloperidol-induced catalepsy.
Materials:
-
Animals with induced catalepsy (from Protocol 1)
-
This compound hydrochloride solution (e.g., 5, 10, 20 mg/kg in saline)
-
Vehicle for this compound (saline)
Procedure:
-
Thirty minutes after haloperidol administration, divide the haloperidol-treated animals into further subgroups.
-
Administer this compound (at various doses) or its vehicle intraperitoneally.
-
Assess catalepsy at regular intervals (e.g., 30, 60, 90, 120 minutes) after this compound administration using the methods described in Protocol 2.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Haloperidol-Induced Catalepsy (Bar Test)
| Treatment Group | Dose (mg/kg) | Time Post-Tropatepine (min) | Mean Catalepsy Score (seconds) ± SEM |
| Vehicle + Vehicle | - | 30 | 5.2 ± 1.3 |
| Haloperidol + Vehicle | 1 | 30 | 155.8 ± 12.5 |
| Haloperidol + this compound | 5 | 30 | 110.4 ± 9.8 |
| Haloperidol + this compound | 10 | 30 | 65.1 ± 7.2 |
| Haloperidol + this compound | 20 | 30 | 25.6 ± 4.1 |
| Vehicle + Vehicle | - | 60 | 5.5 ± 1.4 |
| Haloperidol + Vehicle | 1 | 60 | 160.2 ± 11.9 |
| Haloperidol + this compound | 5 | 60 | 98.7 ± 8.5 |
| Haloperidol + this compound | 10 | 60 | 50.3 ± 6.8 |
| Haloperidol + this compound | 20 | 60 | 18.9 ± 3.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Assessment of Motor Coordination using the Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) ± SEM |
| Vehicle | - | 175.3 ± 10.2 |
| Haloperidol | 1 | 45.8 ± 5.1 |
| Haloperidol + this compound | 10 | 120.6 ± 8.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The protocols and information provided in these application notes offer a robust framework for utilizing animal models of extrapyramidal symptoms to evaluate the therapeutic potential of compounds like this compound. By understanding the correct methodology for inducing EPS with dopamine antagonists and subsequently assessing the ameliorative effects of anticholinergic agents, researchers can effectively advance the development of novel treatments for medication-induced movement disorders.
References
- 1. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Extrapyramidal Side Effects From Medication [verywellmind.com]
- 3. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrapyramidal Side Effects with Chronic Atypical Antipsychotic Can Be Predicted by Labeling Pattern of FosB and phosphoThr34-DARPP-32 in Nucleus Accumbens [mdpi.com]
- 8. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tropatepine Administration in Behavioral Neuroscience Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Available preclinical data on Tropatepine in behavioral neuroscience is limited. The following application notes include the available information on this compound and leverage data from the well-characterized non-selective muscarinic antagonist, scopolamine, as a representative compound to provide detailed experimental protocols and signaling pathway diagrams. Researchers should use this information as a guide and conduct dose-response studies to validate optimal concentrations and methodologies for this compound in their specific experimental paradigms.
Introduction to this compound
This compound is an anticholinergic agent with muscarinic antagonist properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42] Clinically, it is primarily used as an antiparkinsonian agent to manage extrapyramidal symptoms induced by neuroleptics.[24] Its mechanism of action involves the blockade of muscarinic acetylcholine receptors in the central nervous system, thereby reducing cholinergic overactivity associated with these conditions. While its clinical profile is established, its application in preclinical behavioral neuroscience research is not extensively documented.
Quantitative Data for this compound
The available quantitative preclinical data for this compound is sparse. The following table summarizes the known information.
| Parameter | Value | Species | Behavioral Model | Reference |
| ED₅₀ | 0.2-0.5 mg/kg | Guinea Pig | Oxotremorine-induced sinistrotorsion | Cayman Chemical |
Representative Muscarinic Antagonist: Scopolamine
Due to the limited data on this compound, the following sections will provide detailed protocols and data for scopolamine, a widely used non-selective muscarinic antagonist in behavioral neuroscience. This information can serve as a starting point for designing experiments with this compound, with the caveat that dose-response relationships and specific behavioral effects will need to be empirically determined for this compound.
Quantitative Data for Scopolamine in Rodent Behavioral Models
The following table summarizes typical dosage ranges and administration routes for scopolamine in common behavioral paradigms in mice and rats.
| Behavioral Test | Species | Administration Route | Dosage Range (mg/kg) | Observed Effects | References |
| Forced Swim Test (FST) | Mouse | Intraperitoneal (i.p.) | 0.1 - 0.4 | Decreased immobility time (antidepressant-like effect) | [5] |
| Tail Suspension Test (TST) | Mouse | Intraperitoneal (i.p.) | 0.03 - 0.2 | Decreased immobility time (antidepressant-like effect) | [5][10] |
| Novel Object Recognition (NOR) | Mouse | Intraperitoneal (i.p.) | 1.0 | Impaired memory (amnesic effect) | [21][22] |
| Y-Maze | Mouse | Intraperitoneal (i.p.) | 1.0 | Decreased spontaneous alternations (impaired spatial memory) | [22] |
| Passive Avoidance Task | Rat | Intraperitoneal (i.p.) | 1.0 - 2.0 | Impaired memory retention | [43] |
| Radial Arm Maze | Rat | Intraperitoneal (i.p.) | 0.1 - 0.4 | Impaired spatial working memory | [13] |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 0.3 - 10.0 | Increased locomotor activity | [20] |
Experimental Protocols
Protocol for Assessing Antidepressant-Like Effects (Forced Swim Test)
Objective: To evaluate the potential antidepressant-like effects of a muscarinic antagonist using the forced swim test.
Materials:
-
Scopolamine hydrobromide (or this compound hydrochloride)
-
Sterile saline (0.9% NaCl)
-
Cylindrical glass beaker (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are housed in groups of 4-5 per cage and acclimated to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of scopolamine hydrobromide in sterile saline. For a dose of 0.2 mg/kg, a 0.02 mg/mL solution can be prepared, and animals will be injected with a volume of 10 mL/kg.
-
Administration: Administer scopolamine (e.g., 0.2 mg/kg, i.p.) or vehicle (saline) 30 minutes before the test.
-
Forced Swim Test:
-
Fill the glass beaker with water to a depth of 15 cm.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
The last 4 minutes of the session are analyzed for immobility time (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water).
-
-
Data Analysis: The immobility time is scored by a trained observer blind to the treatment groups or using automated video tracking software. Statistical analysis is performed using a t-test or one-way ANOVA followed by post-hoc tests for multiple groups.
Protocol for Assessing Memory Impairment (Novel Object Recognition)
Objective: To evaluate the effects of a muscarinic antagonist on recognition memory.
Materials:
-
Scopolamine hydrobromide (or this compound hydrochloride)
-
Sterile saline (0.9% NaCl)
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording system
Procedure:
-
Animal Acclimation and Habituation: Male Wistar rats (250-300 g) are handled for 5 minutes daily for 3 days. They are then habituated to the empty open field arena for 10 minutes for 2 consecutive days.
-
Drug Preparation: Prepare a stock solution of scopolamine hydrobromide in sterile saline. For a dose of 1.0 mg/kg, a 0.1 mg/mL solution can be prepared, and animals will be injected with a volume of 10 mL/kg.
-
Administration: Administer scopolamine (1.0 mg/kg, i.p.) or vehicle (saline) 30 minutes before the training session.
-
Training Session (Familiarization Phase):
-
Place the two identical familiar objects in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the session to ensure adequate exploration (e.g., >20 seconds of total exploration time).
-
-
Retention Interval: Return the rat to its home cage for a retention interval (e.g., 1 hour).
-
Test Session (Recognition Phase):
-
Replace one of the familiar objects with the novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the session.
-
-
Data Analysis: The time spent exploring the novel object and the familiar object is measured. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Statistical analysis is performed using a t-test.
Signaling Pathways and Visualizations
Muscarinic antagonists like scopolamine exert their effects by blocking the action of acetylcholine (ACh) at muscarinic receptors. This blockade disrupts downstream signaling cascades. A key pathway implicated in the rapid antidepressant effects of scopolamine is the mTORC1 signaling pathway.[1]
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the general signaling pathways of M1/M3/M5 (Gq-coupled) and M2/M4 (Gi-coupled) muscarinic receptors. Antagonists like scopolamine and potentially this compound block these pathways.
Caption: General muscarinic receptor signaling pathways and antagonist action.
Scopolamine's Effect on mTORC1 Signaling
The rapid antidepressant-like effects of scopolamine are linked to the activation of the mTORC1 signaling pathway, leading to increased synaptogenesis.
Caption: Scopolamine's activation of the mTORC1 signaling pathway.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for a behavioral neuroscience experiment involving a muscarinic antagonist.
Caption: General experimental workflow for behavioral pharmacology studies.
References
- 1. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of scopolamine in mice are enhanced by the group II mGlu receptor antagonist LY341495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 7. Subchronic administration of scopolamine reverses UCMS-induced behavior in mice via eEF2 protein dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. antidepressant-like-effect-of-low-dose-of-scopolamine-in-the-h-rouen-genetic-mouse-model-of-depression - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Postinjury scopolamine administration in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of scopolamine on performance of rats in a delayed-response radial maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. the-validity-of-scopolamine-as-a-pharmacological-model-for-cognitive-impairment-a-review-of-animal-behavioral-studies - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 18. Scopolamine causes delirium-like brain network dysfunction and reversible cognitive impairment without neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic, Neurobehavioral and Toxicological Study of Scopolamine in Mice [ejvs.journals.ekb.eg]
- 20. Effects of scopolamine on locomotor activity and metabolic rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amelioration of Scopolamine-Induced Cognitive Dysfunction in Experimental Mice Using the Medicinal Plant Salvia moorcroftiana - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans | Semantic Scholar [semanticscholar.org]
- 24. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Behavioural effects of the new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The effects of atropine and dyflos on tremor and increase in whole brain acetylcholine produced by injection of oxotremorine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Nonmuscarinic neurotoxicity of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of this compound, an anticholinergic drug, on regional cerebral blood flow in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Behavioral effects of MK-801 on reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. The Neural Effects of Psychotropic Medications in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Animal Models of Pharmacoresistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Thermogenic drugs for the treatment of obesity: sympathetic stimulants in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Tropatepine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Tropatepine. The following information is intended to assist researchers in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized by its very low solubility in water, which is approximately 0.000866 mg/mL. This poor aqueous solubility can present significant challenges for in vitro and in vivo studies.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The inherent hydrophobicity of the this compound molecule is the primary reason for its poor solubility in aqueous solutions. If you are observing precipitation or failure to dissolve, it is likely that the concentration you are attempting to achieve exceeds its solubility limit in the chosen aqueous buffer.
Q3: What are the initial troubleshooting steps if I encounter solubility issues?
A3: If you are facing solubility challenges with this compound, consider the following initial steps:
-
Sonication: Gentle sonication can help to break down powder agglomerates and increase the surface area for dissolution[1].
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation of this compound at elevated temperatures.
-
pH Adjustment: this compound is a basic compound. Adjusting the pH of your aqueous solution to be more acidic may improve its solubility. However, the stability of the compound at different pH values should be considered.
Q4: Are there any recommended organic solvents for dissolving this compound?
Troubleshooting Guides: Enhancing this compound Solubility
For more advanced methods to overcome the poor aqueous solubility of this compound, the following formulation strategies can be employed.
Co-solvent Systems
The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly increase the solubility of hydrophobic compounds like this compound.
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
Troubleshooting Workflow for Co-solvent Systems:
Caption: Workflow for developing a co-solvent system for this compound.
Experimental Protocol: Preparation of a this compound Co-solvent Formulation
-
Prepare a high-concentration stock solution of this compound in a 100% co-solvent (e.g., PEG400).
-
Determine the desired final concentration of this compound in your aqueous experimental medium.
-
Calculate the volume of the stock solution needed.
-
Slowly add the stock solution to your aqueous buffer while continuously vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to increase the percentage of the co-solvent in the final formulation.
Table 1: Example Co-solvent Formulations for In Vivo Studies
| Component | Formulation A | Formulation B |
| This compound | Target Concentration | Target Concentration |
| DMSO | 10% | - |
| PEG400 | 40% | 50% |
| Tween-80 | 5% | 5% |
| Saline/PBS | 45% | 45% |
| Reference: | [1] | General Formulation |
Note: These are starting points. The optimal formulation may vary depending on the desired this compound concentration and the specific experimental requirements.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.
Troubleshooting Workflow for Cyclodextrin Complexation:
Caption: Workflow for using cyclodextrins to enhance this compound solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex (Kneading Method)
-
Select a suitable cyclodextrin , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh out this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the powders in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Test the solubility of the prepared complex in your aqueous buffer.
Solid Dispersions
A solid dispersion involves dispersing the drug in an inert hydrophilic carrier at a solid state. This can be achieved by methods such as melting (fusion) or solvent evaporation.
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier , such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) of high molecular weight.
-
Dissolve both this compound and the carrier in a suitable organic solvent in which both are soluble (e.g., methanol or ethanol).
-
Evaporate the solvent under vacuum using a rotary evaporator. This will result in a thin film on the wall of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
Assess the dissolution characteristics of the powder in your aqueous medium.
Mechanism of Action: this compound as a Muscarinic Antagonist
This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. It blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5). The signaling pathways of M1 and M2 receptors, which are prominent in the central nervous system and the heart respectively, are depicted below.
M1 Muscarinic Receptor Signaling Pathway (Antagonized by this compound)
Caption: M1 receptor signaling cascade and its inhibition by this compound.
M2 Muscarinic Receptor Signaling Pathway (Antagonized by this compound)
Caption: M2 receptor signaling cascade and its inhibition by this compound.
This technical support guide is intended to provide a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific experimental context, including the desired final concentration, the biological system being used, and the route of administration for in vivo studies. It is always recommended to perform small-scale pilot experiments to determine the most effective solubilization strategy for your specific application.
References
Technical Support Center: Minimizing Side Effects of Tropatepine in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tropatepine in animal models. The focus is on minimizing the common anticholinergic side effects to ensure the validity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: this compound, as a non-selective muscarinic acetylcholine receptor antagonist, can induce a range of central and peripheral side effects.[1][2] Common adverse effects observed in animal models include:
-
Central Nervous System (CNS) Effects: Cognitive impairment (deficits in learning and memory), locomotor activity changes, and at high doses, potential confusion or delirium.[2][3]
-
Peripheral Nervous System (PNS) Effects: Dry mouth (indicated by increased grooming of the snout), blurred vision, constipation, urinary retention, and tachycardia.[2][4]
Q2: How can I minimize the cognitive side effects of this compound in my study?
A2: Minimizing cognitive impairment is crucial for studies where cognitive function is not the primary endpoint. Strategies include:
-
Dose Optimization: Conduct a dose-response study to determine the minimal effective dose of this compound for your primary outcome with the least impact on cognition.
-
Co-administration with Nootropic Agents: While not specific to this compound, studies with the similar anticholinergic agent scopolamine have shown that co-administration with compounds like barbigerone, resveratrol with vitamin E, or medicarpin can ameliorate cognitive deficits.[1][5][6]
-
Choice of Animal Model: The strain and species of the animal can influence susceptibility to cognitive side effects. It is advisable to consult literature for the most suitable model for your research question.
Q3: Are there strategies to counteract the peripheral side effects of this compound?
A3: Yes, peripheral side effects can be managed through several approaches:
-
Co-administration with a Peripherally Acting Muscarinic Agonist: This can help to counteract the peripheral anticholinergic effects without interfering with the central actions of this compound. However, careful dose-finding studies are necessary to avoid confounding effects.
-
Supportive Care: Ensure animals have easy access to water to alleviate dry mouth. Monitor for signs of constipation or urinary retention and consult with a veterinarian for appropriate management if these occur.
-
Environmental Controls: For side effects like hyperthermia (a known risk with anticholinergics due to decreased sweating/salivation), maintaining a controlled ambient temperature is critical.[4][7]
Q4: Can I combine this compound with other drugs in my experiments?
A4: Co-administration of this compound with other drugs should be approached with caution. This compound can potentiate the anticholinergic effects of other medications.[2] It is essential to:
-
Review the pharmacological profile of any co-administered drug for potential anticholinergic activity.
-
Conduct pilot studies to assess the safety and tolerability of the drug combination.
-
Consider potential drug-drug interactions that may alter the metabolism or efficacy of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in behavioral test results.
-
Possible Cause: Cognitive side effects of this compound may be impacting performance in behavioral tasks, leading to increased variability.
-
Troubleshooting Steps:
-
Lower the Dose: Titrate the this compound dose to the lowest effective level for your primary measure.
-
Acclimatization and Habituation: Ensure all animals are thoroughly acclimatized to the testing environment and habituated to the experimental procedures before this compound administration.
-
Control Groups: Include a vehicle-only control group and a positive control group (if applicable) to differentiate between drug-induced effects and other sources of variability.
-
Statistical Analysis: Use appropriate statistical methods to account for variability, and consider increasing the sample size if necessary.
-
Issue 2: Animals show signs of distress (e.g., excessive grooming, agitation, or lethargy).
-
Possible Cause: These can be signs of significant central or peripheral anticholinergic side effects.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of this compound in subsequent experiments.
-
Monitor Vital Signs: If possible, monitor heart rate and body temperature to assess the severity of peripheral side effects.
-
Veterinary Consultation: Consult with a veterinarian to rule out other causes of distress and for advice on supportive care.
-
Refine Experimental Protocol: Evaluate the timing of drug administration in relation to experimental procedures to minimize stress.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on mitigating the side effects of scopolamine, a compound with a similar mechanism of action to this compound. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Co-administered Compounds on Scopolamine-Induced Cognitive Impairment in Rodents
| Compound | Animal Model | Scopolamine Dose | Compound Dose(s) | Key Findings on Cognitive Improvement |
| Barbigerone[1] | Rats | Not Specified | 10 and 20 mg/kg | Significantly decreased escape latency in the Morris water maze. |
| Resveratrol + Vitamin E[5] | Rats | Not Specified | 50 mg/kg RES + 1 mg/kg Vit E | Significantly increased recognition index in the novel object recognition test. |
| Medicarpin[6] | Mice | 5 mg/kg | 5 and 15 mg/kg | Dose-dependently increased alternations in the Y-maze test. |
| DL0410[8] | Mice | Not Specified | 3, 10, and 30 mg/kg | Significantly improved performance in the Morris water maze, with 10 mg/kg being most effective. |
| Zerumbone[9] | Rats | Not Specified | 1 and 10 mg/kg | Reversed hyperactivity and learning impairment. |
Table 2: Dose-Response Effects of Atropine (Anticholinergic) on Physiological Parameters in a Rat Heat-Stress Model
| Atropine Dose (µg/kg, i.v.) | Heating Rate (°C/min) | % Weight Loss (Saliva Production) |
| 0 (Saline) | 0.022 | Not Reported |
| 25 | Increased | Not Reported |
| 50 | Increased | Not Reported |
| 200 | 0.087 | Not Reported |
Data adapted from a study on atropine, another anticholinergic agent, to illustrate dose-dependent physiological side effects.[7]
Experimental Protocols
Protocol 1: Assessment of Cognitive Impairment using the Morris Water Maze (Adapted from studies on scopolamine)[1][8]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound (or vehicle) at the desired dose and route 30-60 minutes before the trial.
-
Place the animal into the pool at one of four starting positions.
-
Allow the animal to swim freely for 60-120 seconds to find the hidden platform.
-
If the animal fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis: Compare the escape latency, path length, and time in the target quadrant between the this compound-treated group and the control group using appropriate statistical tests (e.g., ANOVA with repeated measures).
Protocol 2: Evaluation of Anxiolytic/Anxiogenic Effects using the Elevated Plus Maze (Adapted from a study on scopolamine)[9]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (or vehicle) 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. A decrease in these parameters is indicative of an anxiogenic-like effect. Compare the results between the this compound-treated and control groups.
Visualizations
Caption: Mechanism of this compound-induced central and peripheral side effects.
Caption: Workflow for testing a potential agent to mitigate this compound's side effects.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Barbigerone prevents scopolamine-induced memory impairment in rats by inhibiting oxidative stress and acetylcholinesterase levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinergic Drugs in Geriatric Psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Anticholinergic effect of resveratrol with vitamin E on scopolamine-induced Alzheimer’s disease in rats: Mechanistic approach to prevent inflammation [frontiersin.org]
- 6. Ameliorative Effect of Medicarpin on Scopolamine-Induced Cognitive Impairment in Mice [mdpi.com]
- 7. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of zerumbone on scopolamine-induced memory impairment and anxiety-like behaviours in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tropatepine Analysis: A Technical Support Center for Optimal HPLC Peak Resolution
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Tropatepine, achieving optimal peak resolution is paramount for accurate quantification and impurity profiling. This technical support center provides a comprehensive guide to troubleshooting common chromatographic issues encountered during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A foundational HPLC method for the simultaneous determination of this compound and its metabolites involves a reversed-phase separation.[1] Key parameters from a published method are summarized in the table below.
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile – Perchlorate Buffer Mixture |
| Detection | UV at 229 nm |
| Sample Preparation | Double extraction in hexane and back-extraction in hydrochloric acid |
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue when analyzing basic compounds like this compound.[2][3] This is often due to secondary interactions between the analyte and the stationary phase.
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound, as a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[2][3] Operating the mobile phase at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these interactions.[2] Using a highly deactivated or end-capped column can also mitigate this issue.[2] |
| Column Overload | Injecting too much sample can saturate the column, resulting in peak tailing.[4] To address this, either dilute the sample or reduce the injection volume. |
| Column Degradation | An old or contaminated column can lose its efficiency and cause peak tailing.[4] If other solutions fail, replacing the column is recommended. |
Q3: I am observing a split peak for this compound. What could be the reason?
Peak splitting, where a single peak appears as two or more, can arise from several factors before or during the separation.[5][6]
Troubleshooting Peak Splitting:
| Potential Cause | Recommended Solution |
| Co-elution with an Impurity | An impurity may be eluting very close to the this compound peak, giving the appearance of a split peak.[5] To verify this, try injecting a smaller sample volume; if two distinct peaks appear, the issue is co-elution.[6] Method adjustments such as changing the mobile phase composition, flow rate, or temperature may be necessary to resolve the two components.[5] |
| Blocked Column Frit | A blockage in the inlet frit of the column can disrupt the sample flow path, causing peak splitting for all peaks in the chromatogram.[5][6] Reverse-flushing the column may resolve the blockage. If the problem persists, the frit or the entire column may need replacement.[5] |
| Void in the Stationary Phase | A void or channel in the column packing material can also lead to peak splitting.[5][6] This is a more serious column issue, and typically requires column replacement. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[7] It is always best to dissolve the sample in the initial mobile phase if possible. |
Q4: The retention time for my this compound peak is shifting between injections. What should I investigate?
Inconsistent retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.
Troubleshooting Retention Time Shifts:
| Potential Cause | Recommended Solution |
| Mobile Phase Composition | Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[8] An error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[8] Preparing the mobile phase gravimetrically can improve accuracy.[8] |
| Mobile Phase pH | For an ionizable compound like this compound, the pH of the mobile phase is critical. A small change in pH can alter the ionization state of the molecule and significantly impact its retention.[8] Ensure the pH is accurately measured and the buffer has sufficient capacity. |
| Column Temperature | Fluctuations in column temperature can cause retention time drift.[9] A change of 1°C can lead to a 1-2% change in retention time.[8] Using a column oven is crucial for maintaining a stable temperature. |
| Flow Rate Inconsistency | A leak in the HPLC system or a malfunctioning pump can lead to an unstable flow rate, directly affecting retention times.[10][11] Regularly check for leaks and ensure the pump is properly maintained. |
| Column Equilibration | Insufficient column equilibration between runs, especially after a gradient elution, can cause retention time shifts in subsequent injections.[12] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols & Methodologies
A robust HPLC method is the foundation for reliable this compound analysis. The following is a generalized protocol based on the principles of reversed-phase chromatography for basic compounds.
Sample Preparation Protocol:
-
Extraction: For biological matrices, perform a double liquid-liquid extraction of this compound from the sample using hexane.
-
Back-Extraction: Subsequently, back-extract the this compound from the hexane into an acidic aqueous solution, such as 0.1 M hydrochloric acid. This step helps to clean up the sample and concentrate the analyte.
-
Final Preparation: Neutralize the acidic extract if necessary and dilute with the initial mobile phase to an appropriate concentration for HPLC analysis.
HPLC Method Parameters:
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to minimize silanol interactions and promote good peak shape for the basic this compound molecule. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is often necessary to separate this compound from potential metabolites or impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A smaller injection volume can help prevent peak overload. |
| Detection | UV at 229 nm | Based on the published method for this compound detection.[1] |
Visual Troubleshooting Guides
To further assist in diagnosing and resolving common HPLC issues, the following diagrams illustrate logical troubleshooting workflows.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak splitting.
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Tropatepine Metabolite Analysis
Welcome to the technical support center for tropatepine metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that should be monitored?
A1: The primary metabolites of this compound identified in biological fluids are northis compound and This compound S-oxide [1][2]. Northis compound is formed through N-demethylation of the tropane ring, while this compound S-oxide is a product of the oxidation of the sulfur atom in the dibenzothiepin ring[1][2]. It is crucial to monitor these metabolites to get a complete picture of the drug's metabolic profile.
Q2: What are the main challenges in the analysis of this compound and its metabolites?
A2: Several challenges can arise during the analysis of this compound and its metabolites:
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods[3].
-
Matrix Effects: Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analytes in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy[3].
-
Polarity Differences: this compound and its metabolites, particularly the more polar this compound S-oxide, have different polarities. This can make simultaneous extraction and chromatographic separation challenging.
-
Lack of Commercial Standards: Obtaining certified reference standards for metabolites can be difficult, which is a hurdle for developing and validating quantitative assays.
-
Metabolite Instability: Some metabolites can be unstable under certain pH or temperature conditions, leading to degradation during sample collection, storage, or preparation.
Q3: Are there any known Phase II metabolites of this compound?
A3: While N-demethylation and S-oxidation are the prominent Phase I metabolic pathways, this compound, like other drugs with aromatic rings and amine functionalities, has the potential to undergo Phase II conjugation reactions, most commonly glucuronidation[4][5][6]. The hydroxylated or N-demethylated metabolites could be substrates for UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates would be significantly more polar and might require different analytical approaches for their quantification[7]. Direct analysis of glucuronides can be challenging due to their high polarity and potential instability[7].
Troubleshooting Guides
Chromatographic Issues
Problem: Peak Tailing for this compound and Northis compound
-
Possible Cause: this compound and northis compound are basic compounds (tertiary and secondary amines, respectively) and can exhibit peak tailing due to strong interactions with residual silanol groups on the surface of C18 columns.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) with an acidic modifier like formic acid or perchloric acid can protonate the silanol groups, reducing their interaction with the basic analytes.
-
Use of an Alternative Column: Employing a column with a different stationary phase, such as one with end-capping or a polar-embedded group, can minimize silanol interactions.
-
Competitive Amine: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active silanol sites. However, be aware that TEA can suppress MS ionization.
-
Problem: Peak Splitting or Broadening
-
Possible Cause:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Contamination or Void: Buildup of matrix components on the column frit or a void in the packing material can lead to a split flow path.
-
Co-elution: An unresolved impurity or isomer may be co-eluting with the analyte of interest.
-
-
Solutions:
-
Solvent Matching: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
Column Maintenance: Use a guard column to protect the analytical column from strongly retained matrix components. If contamination is suspected, flush the column with a strong solvent. If a void is suspected, reversing the column (if permissible by the manufacturer) for a flush might help, but column replacement is often necessary.
-
Method Optimization: Adjust the gradient profile or mobile phase composition to improve the resolution between the analyte and any interfering peaks.
-
Sample Preparation and Extraction Issues
Problem: Low Recovery of this compound S-oxide
-
Possible Cause: this compound S-oxide is more polar than this compound and northis compound. A liquid-liquid extraction (LLE) protocol optimized for the less polar compounds may not efficiently extract the more polar S-oxide metabolite.
-
Solutions:
-
Optimize LLE Solvent: Experiment with more polar extraction solvents or a mixture of solvents to improve the partitioning of this compound S-oxide into the organic phase.
-
Solid-Phase Extraction (SPE): SPE offers more flexibility in handling compounds with a range of polarities. A mixed-mode or a polar-modified reverse-phase SPE sorbent could be effective for simultaneously extracting the parent drug and its metabolites.
-
pH Adjustment: The extraction efficiency of ionizable compounds is highly dependent on the pH of the sample. Adjusting the pH of the biological matrix before extraction can significantly improve the recovery of the target analytes.
-
Problem: Inconsistent Results and Poor Reproducibility
-
Possible Cause:
-
Metabolite Instability: Degradation of metabolites during sample handling and storage.
-
Matrix Effects: Variable ion suppression or enhancement between different sample lots.
-
Incomplete Extraction: Inconsistent extraction efficiency across samples.
-
-
Solutions:
-
Stability Assessment: Perform freeze-thaw and bench-top stability experiments to assess the stability of the metabolites in the biological matrix and processed samples. If instability is observed, adjust storage conditions (e.g., lower temperature, addition of stabilizers) and minimize processing time.
-
Internal Standard: Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variability in extraction and instrument response.
-
Matrix Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.
-
Data Presentation
The following tables present illustrative quantitative data for a hypothetical validated LC-MS/MS method for the analysis of this compound and its metabolites in human plasma. Note: These values are for demonstration purposes only and should be established for each specific assay.
Table 1: Method Validation Parameters
| Parameter | This compound | Northis compound | This compound S-oxide |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 50 | 0.05 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.992 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 | 0.05 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.015 | 0.015 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 0.3 | 5.2 | 6.8 | 98.5 |
| MQC | 40 | 3.1 | 4.5 | 101.2 | |
| HQC | 80 | 2.5 | 3.9 | 99.8 | |
| Northis compound | LQC | 0.15 | 6.8 | 8.2 | 102.1 |
| MQC | 20 | 4.5 | 5.9 | 97.6 | |
| HQC | 40 | 3.8 | 4.7 | 100.5 | |
| This compound S-oxide | LQC | 0.15 | 8.1 | 9.5 | 95.3 |
| MQC | 20 | 5.6 | 7.1 | 103.4 | |
| HQC | 40 | 4.2 | 6.3 | 98.9 |
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| This compound | LQC | 0.3 | 88.5 |
| HQC | 80 | 91.2 | |
| Northis compound | LQC | 0.15 | 85.1 |
| HQC | 40 | 87.9 | |
| This compound S-oxide | LQC | 0.15 | 75.6 |
| HQC | 40 | 78.3 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
To 500 µL of plasma/urine sample, add the internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Based on the method described for this compound analysis[1][2].
HPLC Method
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 229 nm or Mass Spectrometry.
This is an illustrative method; the original published method used an acetonitrile-perchlorate buffer mixture[1][2]. Modern LC-MS/MS methods typically use volatile modifiers like formic acid.
Visualizations
Metabolic Pathway of this compound
General Troubleshooting Workflow for Peak Shape Issues
References
- 1. Pharmacokinetics and metabolism of 2-chloro-11-(2-dimethylaminoethoxy)-dibenzo[b,f]thiepine (zotepine) in rat, mouse, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Controlled thermal degradation for the identification and quantification of amine N-oxides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Tropatepine Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in behavioral studies involving Tropatepine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Locomotor Activity Measurements
Question: We are observing significant inter-subject variability in locomotor activity after this compound administration. What are the potential causes and solutions?
Answer:
High variability in locomotor activity is a common challenge in behavioral pharmacology. Several factors related to the drug, the animal, and the experimental procedure can contribute to this.
-
Drug Administration:
-
Inconsistent Route of Administration: Ensure the route of administration (e.g., intraperitoneal, oral gavage) is consistent across all animals. Improper administration can lead to variations in drug absorption and bioavailability.
-
Inaccurate Dosing: Double-check all dose calculations and ensure accurate measurement of the drug solution. Use calibrated equipment.
-
-
Animal Factors:
-
Strain, Age, and Sex: These are significant sources of variation. Use animals of the same strain, age, and sex. Be aware that the estrous cycle in female rodents can influence behavioral responses.[1]
-
Baseline Activity Levels: Animals have individual differences in baseline locomotor activity. It is crucial to measure baseline activity before drug administration and use this data for normalization or as a covariate in your statistical analysis.
-
-
Environmental and Procedural Factors:
-
Habituation: Ensure all animals are adequately habituated to the testing environment and handling procedures. Insufficient habituation can lead to stress-induced hyperactivity, masking the drug's effects.
-
Time of Day: Conduct experiments at the same time each day to control for circadian variations in activity.
-
Environmental Stimuli: Minimize noise, light changes, and other environmental disturbances in the testing room.
-
Troubleshooting Workflow for Locomotor Activity Variability
Caption: Troubleshooting workflow for high variability in locomotor activity.
Issue 2: Inconsistent Results in the Rotarod Test
Question: Our mice are showing inconsistent performance on the accelerating rotarod after being treated with this compound. How can we improve the reliability of this assay?
Answer:
The rotarod test is sensitive to various factors that can impact performance and introduce variability.[2][3][4]
-
Training and Acclimation:
-
Insufficient Training: Ensure all mice receive adequate and consistent training on the rotarod before the drug testing day. This helps to establish a stable baseline performance.
-
Lack of Acclimation: Allow mice to acclimate to the testing room before each session to reduce stress.
-
-
Apparatus and Protocol:
-
Apparatus Cleanliness: Clean the rotarod thoroughly between each animal to remove any olfactory cues that might distract subsequent mice.
-
Consistent Placement: Place mice on the rotarod in a standardized manner and orientation each time.[2]
-
Appropriate Acceleration Rate: The rate of acceleration should be challenging but not so difficult that it prevents the detection of drug-induced deficits.
-
-
Drug Effects:
-
Sedative Effects: Anticholinergic drugs like this compound can have sedative effects, which may be misinterpreted as motor deficits. Observe the animals for signs of sedation (e.g., lethargy, ptosis) in their home cage before placing them on the rotarod.
-
Dose-Response: The effects of this compound on motor coordination are likely dose-dependent. A dose that is too high may cause significant impairment, leading to a "floor effect" where all animals perform poorly, while a dose that is too low may have no discernible effect. It is advisable to perform a dose-response study to identify an appropriate dose.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective muscarinic acetylcholine receptor antagonist.[5] It works by blocking the action of acetylcholine at M1, M2, and M3 receptors in the central and peripheral nervous systems.[5] This anticholinergic action helps to alleviate symptoms associated with Parkinson's disease, such as tremors and rigidity.[6]
Signaling Pathway of Muscarinic Receptors M1, M2, and M3
Caption: this compound antagonizes M1, M2, and M3 muscarinic receptors.
Q2: What are the expected behavioral effects of this compound in rodents?
A2: As an anticholinergic agent, this compound is expected to produce a range of behavioral effects. At lower doses, it may reduce tremors and rigidity in animal models of Parkinson's disease. At higher doses, it can lead to side effects such as hyperactivity, followed by sedation, and cognitive impairment, including deficits in learning and memory.[7][8][9] Common peripheral anticholinergic effects like dry mouth and blurred vision can also indirectly affect behavior.[10]
Q3: What dose range of this compound should be used in rodent behavioral studies?
A3: There is limited publicly available preclinical data on this compound dose-response in rodents for specific behavioral assays. An older clinical study in humans reported an average oral dose of around 20 mg. For preclinical studies, it is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. A suggested starting point for a dose-response study in mice could be in the range of 1-10 mg/kg, administered intraperitoneally, based on typical dose ranges for other centrally acting anticholinergic drugs.
Q4: How can I minimize the influence of experimenter bias in my this compound behavioral studies?
A4: Experimenter bias can be a significant source of variability. To minimize its impact:
-
Blinding: The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions (i.e., which animals received this compound versus vehicle).
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Standardized Procedures: Use clear, written protocols for all procedures, from drug preparation and administration to behavioral testing and data scoring.
Data Presentation
Consistent and clear data presentation is essential for interpreting and comparing results. All quantitative data should be summarized in structured tables.
Table 1: Example Dose-Response of this compound on Locomotor Activity in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm ± SEM) |
| Vehicle | 0 (Saline) | 10 | 3500 ± 250 |
| This compound | 1 | 10 | 4200 ± 300 |
| This compound | 3 | 10 | 5500 ± 400 |
| This compound | 10 | 10 | 2800 ± 200 |
Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available preclinical studies on this compound.
Table 2: Example Effect of this compound on Rotarod Performance in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Fall (s ± SEM) |
| Vehicle | 0 (Saline) | 12 | 180 ± 15 |
| This compound | 1 | 12 | 165 ± 20 |
| This compound | 3 | 12 | 120 ± 25 |
| This compound | 10 | 12 | 60 ± 10 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rats
This test is used to assess motor rigidity, a key feature of Parkinsonism. Anticholinergic drugs like this compound are expected to reduce catalepsy induced by neuroleptics.
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure: a. Administer the test compound (e.g., a neuroleptic like haloperidol to induce catalepsy, followed by this compound or vehicle). b. At the designated time point after injection, gently place the rat's forepaws on the bar. c. Start a stopwatch immediately. d. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). e. A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire period, it is assigned the maximum score. f. Repeat the test three times for each animal with a short inter-trial interval. The average descent latency is used for data analysis.
Protocol 2: Accelerating Rotarod Test for Motor Coordination in Mice
This test evaluates motor coordination and balance.
-
Apparatus: A commercially available rotarod apparatus with a textured rod to ensure grip.
-
Training (2-3 days prior to testing): a. Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds). b. Repeat this for 3-4 trials per day with an inter-trial interval of at least 15 minutes. c. On the last day of training, expose the mice to the accelerating protocol that will be used on the test day (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Testing: a. Administer this compound or vehicle and allow for the appropriate absorption time. b. Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed. c. Start the accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). d. Record the latency to fall or the rotational speed at which the mouse falls. e. If a mouse falls within the first 5 seconds, it should be gently placed back on the rod, and the trial restarted.[2] f. Conduct 2-3 trials per animal and use the average for analysis.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Anticholinergics Alter Brains of Older Adults, Increase Cognitive Risks [uspharmacist.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Assessment of Motor Balance and Coordination in Mice using the Balance Beam [jove.com]
- 10. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing detection limits for Tropatepine in biological fluids
Technical Support Center: Optimizing Tropatepine Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the detection of this compound in various biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in biological samples?
The most commonly cited methods for this compound and similar compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For higher sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the modern standard for many drug quantification assays.[3]
-
HPLC with UV Detection: A method using HPLC with UV detection at 229 nm has been successfully used for this compound.[1] This is a robust and cost-effective technique suitable for routine analysis.[3]
-
GC-MS: Gas chromatography-mass spectrometry is particularly useful for identifying this compound and its metabolites, such as Northis compound and this compound S-oxide.[1] This method may require a derivatization step to improve the volatility of the analytes.[2]
-
LC-MS/MS: This technique offers high sensitivity and selectivity, making it ideal for detecting very low concentrations of this compound in complex biological matrices like plasma or urine.[3][4]
Q2: What are the expected detection limits for this compound?
Detection limits are highly dependent on the analytical method and the biological matrix.
-
An HPLC-UV method has reported a detection limit of approximately 15 ng/mL in biological fluids.[1]
-
A general GC-MS screening procedure for neuroleptics and other drugs in urine has shown a detection limit of less than 100 ng/mL for parent compounds.[2]
-
LC-MS/MS methods, while not specifically reported for this compound in the provided results, generally offer significantly lower limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or even sub-ng/mL range.[5]
Q3: Which biological fluids are suitable for this compound analysis?
This compound has been successfully measured in several biological matrices, including:
The choice of matrix often depends on the nature of the study (e.g., pharmacokinetics, toxicology screening).
Q4: What are the critical first steps in sample preparation for this compound analysis?
Proper sample preparation is essential to remove interferences and concentrate the analyte.[6][7] The most common techniques include:
-
Protein Precipitation (PP): This is a fast and simple method for plasma and serum samples, where a solvent like acetonitrile or methanol is used to crash out proteins.[8][9][10]
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique used to separate this compound from the aqueous biological matrix into an immiscible organic solvent. A double extraction with hexane followed by an acidic back-extraction has been described for this compound.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can concentrate the analyte more effectively than PP or LLE.[11][12] It is highly effective at removing matrix components that can interfere with MS detection.[12]
Q5: How can I improve the sensitivity of my this compound assay?
To lower the limit of detection, consider the following:
-
Optimize Sample Cleanup: Use a more rigorous extraction method like SPE to reduce matrix effects and background noise.[11]
-
Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase.[12]
-
Switch to a More Sensitive Detector: If using HPLC-UV, transitioning to an LC-MS/MS system will dramatically improve sensitivity and specificity.[3]
-
Optimize MS Parameters: For MS-based methods, fine-tune source parameters and select the most intense and specific multiple reaction monitoring (MRM) transitions.
Q6: What are the known metabolites of this compound?
Metabolic studies have identified Northis compound and This compound S-oxide as major metabolites.[1] When developing a comprehensive pharmacokinetic study, it is often necessary to monitor both the parent drug and its primary metabolites.
Troubleshooting Guide
Problem: Low or No Analyte Signal
Q: I'm not detecting this compound in my samples, even after spiking with a known standard. What should I investigate?
A: This issue can stem from several factors related to sample stability, preparation, or instrument settings.
-
Analyte Degradation: this compound stability in biological matrices is a critical factor.[13] Ensure samples were stored correctly (e.g., frozen at -20°C or -80°C, protected from light) and minimize freeze-thaw cycles.[14][15][16] The pH of the matrix can also change over time, affecting stability.[16]
-
Inefficient Extraction: Your chosen sample preparation method may not be efficient. Verify the recovery of your extraction method by comparing the signal from a spiked extract to a standard of the same concentration prepared directly in the final solvent. If recovery is low, consider switching from protein precipitation to a more robust method like LLE or SPE.[5]
-
Incorrect Instrument Parameters:
-
For HPLC-UV: Confirm you are monitoring at the correct wavelength (around 229 nm for this compound).[1] Ensure the mobile phase composition is appropriate for retaining and eluting the compound.
-
For GC-MS/LC-MS: Verify the mass transitions (MRM) for this compound and the internal standard. Ensure the ionization source settings (e.g., temperature, voltage) are optimized.
-
Problem: High Background Noise and Matrix Effects
Q: My chromatograms have high background noise, and I'm observing significant ion suppression in my LC-MS/MS analysis. How can I get a cleaner signal?
A: High background and matrix effects are typically caused by insufficient sample cleanup.
-
Improve Sample Preparation: Protein precipitation alone is often insufficient for sensitive LC-MS/MS analysis.[17] Implement a more selective sample preparation technique.
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and the choice of organic solvent can selectively extract this compound while leaving many interfering compounds behind.[18]
-
Solid-Phase Extraction (SPE): This is one of the most effective methods for removing salts, phospholipids, and other matrix components.[11][12] Choosing the correct sorbent (e.g., reversed-phase, ion-exchange) is key.
-
-
Optimize Chromatography: A good chromatographic separation can resolve this compound from co-eluting matrix components. Try adjusting the mobile phase gradient to better separate the analyte from the "junk" that often elutes at the beginning of the run.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.
Problem: Poor Reproducibility
Q: My results are inconsistent across my sample batch. What are the common causes of poor precision?
A: Poor reproducibility often points to variability in the manual sample preparation steps.
-
Inconsistent Extraction: Ensure that all manual steps, such as pipetting, vortexing, and evaporation, are performed consistently for every sample. Automation can significantly improve precision.[19]
-
Sample Instability: If samples are left at room temperature for varying amounts of time, this compound may degrade, leading to inconsistent results.[16] Process samples on ice and keep them in an autosampler cooled to 4°C.
-
Instrument Carryover: If a high concentration sample is followed by a low one, the analyte can "carry over" and artificially inflate the result of the second sample. Run blank injections after high-concentration samples to check for carryover and optimize the needle wash method on your autosampler.
Quantitative Data Summary
The following table summarizes the reported detection limits for this compound using various analytical methodologies.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV (229 nm) | Biological Fluids | ~15 ng/mL (LOD) | [1] |
| GC-MS (Screening) | Urine | < 100 ng/mL (LOD for parent drug) | [2] |
Note: Data for dedicated, optimized LC-MS/MS methods for this compound are not available in the initial search results but are expected to yield significantly lower detection limits.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound (Based on the method described by C. Sbarra et al., 1986)[1]
-
Sample Alkalinization: To 1 mL of biological fluid (e.g., plasma, urine), add a suitable alkaline buffer or solution (e.g., sodium hydroxide) to raise the pH above 9. This ensures this compound is in its neutral, extractable form.
-
First Extraction: Add 5 mL of hexane to the sample. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collect Organic Layer: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Second Extraction: Repeat steps 2-4 on the remaining aqueous layer and combine the hexane extracts.
-
Back-Extraction: Add 2 mL of 0.1 M hydrochloric acid (HCl) to the combined hexane extracts. Vortex for 2 minutes. This compound will move into the acidic aqueous phase.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes.
-
Final Sample: Collect the lower acidic aqueous layer. This sample can be directly injected for HPLC analysis or further processed (e.g., dried and derivatized for GC-MS).
Protocol 2: Protein Precipitation for Plasma/Serum Samples
-
Sample Aliquot: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.[10]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.
Visualizations
References
- 1. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for detection of new antidepressants, neuroleptics, hypnotics, and their metabolites in urine by GC-MS developed using rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple liquid extraction for simultaneous determination of 12 opioid ligands in plasma by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. epa.gov [epa.gov]
- 7. Applications of sample preparation techniques in the analysis of pesticides and PCBs in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cbspd.com [cbspd.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Protein Precipitation Methods for Proteomics [biosyn.com]
Technical Support Center: Method Refinement for Tropatepine Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for tropatepine pharmacokinetic (PK) studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective analytical method for quantifying this compound in biological samples? A1: The most powerful and widely used technique for the bioanalysis of this compound and its metabolites is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typically encountered in pharmacokinetic studies.[1] An older, less sensitive method involves High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[3]
Q2: Why is sample preparation so critical for a successful this compound bioanalysis? A2: Sample preparation is a critical step that involves extracting this compound from complex biological matrices like plasma or urine.[4][5][6] A robust sample preparation procedure is essential to remove interfering components (e.g., proteins, phospholipids) that can adversely affect the analysis, leading to a phenomenon known as the matrix effect.[5][7] Proper sample cleanup enhances the accuracy, precision, and sensitivity of the assay.[6] Flawed extraction techniques are a common source of significant challenges in bioanalytical method development.[8]
Q3: What are "matrix effects" and how can they impact my this compound PK data? A3: Matrix effects are the alteration (suppression or enhancement) of the ionization of this compound in the mass spectrometer's ion source, caused by co-eluting compounds from the biological sample.[1][7] These effects can lead to significant errors in quantitative results, impacting the method's accuracy, precision, and linearity.[1] It is essential to assess and minimize matrix effects during method development to ensure the reliability of the pharmacokinetic data.[7]
Q4: What is the function of an Internal Standard (IS) and how do I select one for this compound analysis? A4: An Internal Standard (IS) is a compound added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample preparation and analysis.[9] The ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of this compound, as it has nearly identical chemical properties and chromatographic behavior, allowing it to effectively compensate for matrix effects and other sources of error. If a SIL-IS is unavailable, a structural analog with similar properties that does not interfere with this compound or its metabolites can be used.
Q5: What are the primary metabolites of this compound that I should consider monitoring in my PK studies? A5: Studies in rats have identified Northis compound and this compound S-oxide as major metabolites.[3] It is often necessary to develop an analytical method capable of simultaneously measuring both the parent drug (this compound) and its key metabolites to gain a comprehensive understanding of its pharmacokinetic profile.[3][10]
Section 2: Experimental Protocols
This section provides a representative LC-MS/MS protocol for the quantification of this compound in plasma. Note: This is a generalized protocol; specific parameters must be optimized in your laboratory.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a published double-extraction methodology.[3]
-
Aliquot: Transfer 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., this compound-d3 in methanol) to the plasma sample. Vortex briefly.
-
First Extraction: Add 1 mL of hexane. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Organic Phase Transfer: Carefully transfer the upper organic (hexane) layer to a new clean tube.
-
Back-Extraction: Add 100 µL of 0.1 M Hydrochloric Acid (HCl) to the collected hexane. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes.
-
Final Sample: Carefully collect the lower aqueous layer (HCl) and inject an aliquot into the LC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical starting conditions that require optimization.
| Parameter | Suggested Condition |
| UPLC System | Standard UPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. Total run time ~5 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Parameters | Optimize for this compound: Capillary Voltage, Source Temp, Desolvation Gas Flow, etc. |
| MRM Transitions | Determine by infusing a standard solution. Example (hypothetical):- this compound: Q1 > Q3- IS: Q1-d3 > Q3-d3 |
| Collision Energy (CE) | Optimize for each transition to achieve the most stable and intense product ion. |
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Chromatography & Sensitivity Issues
Q: My signal intensity for this compound is very low or non-existent. What should I check? A:
-
MS/MS Optimization: Ensure that the mass spectrometer parameters (MRM transitions, collision energy, source conditions) are properly optimized for this compound.[11] This is the first and most critical step.
-
Sample Preparation: Low recovery during the extraction process can lead to poor sensitivity. Evaluate the efficiency of your extraction method.[8] Consider testing alternative methods like SPE or protein precipitation.
-
Matrix Effects: Severe ion suppression can drastically reduce signal intensity.[1][7] See the dedicated troubleshooting question on matrix effects below.
-
Mobile Phase pH: this compound is a basic compound. Using an acidic mobile phase (e.g., with formic acid) helps to protonate the molecule, which is necessary for good ionization in positive ESI mode and can improve chromatographic peak shape.[5]
Q: I am observing significant peak tailing for this compound. What are the likely causes? A:
-
Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with residual acidic silanols on the silica-based column packing.[12]
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions. You could also try a different column chemistry.
-
-
Column Contamination: Buildup of matrix components on the column frit or head can cause peak tailing.[12]
-
Solution: Use a guard column and implement a robust column wash method. Flush the column or, if necessary, replace it.
-
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing.[12]
Q: My this compound peak is fronting or splitting. How can I fix this? A:
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase is a common cause of peak distortion.[12]
-
Solution: Ensure the final sample solvent is as close as possible in composition and strength to the starting mobile phase conditions.
-
-
Column Overload: Injecting too much analyte mass on the column can lead to fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Void/Damage: A void at the head of the column can cause the sample band to split.[12]
-
Solution: This usually requires replacing the column. Using a guard column can help extend the analytical column's life.
-
Accuracy & Reproducibility Issues
Q: My results are highly variable between samples. How do I investigate and mitigate matrix effects? A:
-
Assessment: The standard method to quantitatively assess matrix effects is the post-extraction spike method.[7] This involves comparing the analyte's response in a post-spiked blank matrix extract to its response in a neat solution.[7] A qualitative assessment can be done using post-column infusion.[7]
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the gradient to move the this compound peak away from regions of high ion suppression.[1]
-
Enhance Sample Cleanup: A more rigorous sample preparation method, like Solid Phase Extraction (SPE), can be more effective at removing interfering phospholipids than LLE or protein precipitation.
-
Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[9]
-
Q: My analyte recovery is low and inconsistent. How can I improve my sample preparation? A:
-
Optimize LLE: Experiment with different organic solvents, pH adjustments of the aqueous phase, and mixing times/methods to improve extraction efficiency for this compound.
-
Consider Alternative Methods: Compare your current LLE method with others like Solid Phase Extraction (SPE) or Protein Precipitation (PPT). SPE can offer cleaner extracts and more consistent recoveries, though it requires more initial method development.[13] The table below summarizes the trade-offs.
| Method | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Results in "dirtier" extracts, prone to matrix effects and potential instrument contamination. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, good for removing salts and proteins. | Can be labor-intensive, requires solvent optimization, may form emulsions. |
| Solid Phase Extraction (SPE) | Provides the cleanest extracts, high recovery, easily automated.[13] | More expensive, requires significant method development to select the correct sorbent and solvents. |
Q: My calibration curve is non-linear, especially at the lower or upper ends. What are the potential causes? A:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateauing of the response.
-
Solution: Narrow the calibration range or dilute samples that fall in the upper range.
-
-
Matrix Effects: If matrix effects vary with concentration, they can impact linearity.[7]
-
Poor Integration: Inconsistent or incorrect peak integration, especially for small peaks at the lower limit of quantitation (LLOQ), can affect linearity.
-
Suboptimal Blanks: Using an inappropriate blank (e.g., a "zero blank" that is just solvent instead of blank matrix) can affect the regression.
Section 4: Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate key workflows for method development and troubleshooting in this compound bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. LC-MS-MS Method Development and Analysis of Stimulants, Opiates, Synthetic Opiates, PCP, and Benzodiazepines in Wastewater. Preponderance of these Drugs During Football Games - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in the determination of two analytes with different physicochemical properties, Tapinarof and its main metabolite, Tapinarof Sulfate, at the low picogram level - Anapharm [anapharmbioanalytics.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Preclinical Profile: A Comparative Analysis of Tropatepine and Trihexyphenidyl
In the landscape of anticholinergic agents for neurological disorders, tropatepine and trihexyphenidyl represent two significant therapeutic options. Both compounds exert their effects through the antagonism of muscarinic acetylcholine receptors and are primarily indicated for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] This guide provides a detailed preclinical comparison of this compound and trihexyphenidyl, summarizing available data on their receptor binding profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and trihexyphenidyl are non-selective muscarinic acetylcholine receptor antagonists.[4][5] Their therapeutic effects in movement disorders are attributed to the blockade of cholinergic activity in the central nervous system, which helps to restore the balance of neurotransmitters.[1][6]
This compound functions by antagonizing muscarinic receptors, with its primary clinical effects attributed to its action on M1, M2, and M3 receptor subtypes.[4] By blocking M1 receptors, which are abundant in the central nervous system, this compound reduces cholinergic activity, helping to rebalance the disrupted dopaminergic system in conditions like Parkinson's disease.[4] Its unique dibenzothiepin structure may contribute to a distinct pharmacological profile compared to other anticholinergics like trihexyphenidyl and benztropine.[6]
Trihexyphenidyl is also a non-selective muscarinic antagonist, acting on all five muscarinic receptor subtypes (M1-M5).[5] However, it exhibits a stronger antagonistic activity at the M1 and M4 receptor subtypes.[5] Some preclinical studies also suggest that trihexyphenidyl may indirectly enhance the release of dopamine in the striatum by modifying nicotinic acetylcholine receptor neurotransmission.
Quantitative Data Summary
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 (Cardiac) | M3 (Glandular) | M4 | M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Trihexyphenidyl | 14 | 150 | 40 | Data not available | Data not available |
Note: Data for trihexyphenidyl is derived from a study by Giachetti et al., 1986. Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the preclinical evaluation of these compounds, it is essential to visualize the underlying biological pathways and the experimental procedures employed.
Experimental Protocols
The preclinical assessment of this compound and trihexyphenidyl involves a series of standardized in vitro and in vivo experiments to determine their pharmacological properties.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds to different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells or animal tissues (e.g., rat brain cortex for M1, heart for M2, salivary glands for M3).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-pirenzepine for M1, [3H]-N-methylscopolamine for non-selective binding) and varying concentrations of the unlabeled test compound (this compound or trihexyphenidyl).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Models of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of the test compounds in alleviating parkinsonian motor symptoms.
1. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Mice:
-
Induction: Mice (e.g., C57BL/6 strain) are administered MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Treatment: Following the induction of the parkinsonian phenotype, animals are treated with various doses of the test compound (this compound or trihexyphenidyl) or a vehicle control.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the cylinder test (to assess forelimb akinesia).
-
Data Analysis: The dose of the compound that produces 50% of its maximal effect (ED50) is calculated from the dose-response curve.
2. 6-OHDA (6-hydroxydopamine) Model in Rats:
-
Induction: 6-OHDA, another neurotoxin, is unilaterally injected into the medial forebrain bundle or the striatum of rats, leading to the degeneration of dopaminergic neurons on one side of the brain.
-
Treatment: After the lesion is established, rats are treated with the test compound or vehicle.
-
Behavioral Assessment: Rotational behavior induced by a dopamine agonist (e.g., apomorphine) is a key measure. Effective antiparkinsonian drugs reduce this rotational asymmetry.
-
Data Analysis: The reduction in net rotations at different doses is used to determine the efficacy of the treatment.
Conclusion
Both this compound and trihexyphenidyl are established non-selective muscarinic antagonists with proven clinical utility in movement disorders. Based on the limited available preclinical data, trihexyphenidyl demonstrates a higher affinity for M1 receptors compared to M2 and M3 subtypes. A significant knowledge gap exists for this compound regarding its specific receptor binding affinities and in vivo potency in preclinical models. This lack of publicly available, direct comparative data underscores the need for further preclinical research to fully elucidate the pharmacological nuances between these two agents. Such studies would be invaluable for researchers and drug development professionals in optimizing therapeutic strategies for Parkinson's disease and other extrapyramidal disorders.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound, an anticholinergic drug, on regional cerebral blood flow in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy this compound | 27574-24-9 [smolecule.com]
A Comparative Analysis of Tropatepine and Benztropine for the Management of Extrapyramidal Symptoms
For researchers and drug development professionals navigating the therapeutic landscape of antipsychotic-induced extrapyramidal symptoms (EPS), a clear understanding of the comparative efficacy and mechanisms of available treatments is paramount. This guide provides a detailed comparison of two key anticholinergic agents, tropatepine and benztropine, summarizing available clinical data, outlining experimental methodologies, and visualizing their pharmacological pathways.
Efficacy in Managing Extrapyramidal Symptoms
While direct head-to-head clinical trials comparing this compound and benztropine are scarce in recent literature, existing studies on their individual efficacy provide valuable insights into their clinical profiles. Both drugs are utilized to counteract the motor side effects arising from dopamine receptor-blocking agents, such as antipsychotics.[1][2]
A clinical study involving 218 patients with neuroleptic-induced extrapyramidal syndromes demonstrated that this compound hydrochloride exhibits significant antiparkinsonian activity.[3] The study reported that this compound's efficacy is comparable to other synthetic antiparkinsonian drugs for treating akineto-hypertonia and tremor.[3] Notably, it was found to be more effective in managing akathisia and, in some cases, abnormal dyskinetic movements resulting from long-term neuroleptic use.[3]
Benztropine is a well-established treatment for drug-induced EPS and Parkinson's disease.[4][5] It is considered a standard agent for this purpose.[6] Clinical experience and several studies have confirmed its effectiveness in controlling symptoms of parkinsonism, such as rigidity and tremor, as well as acute dystonic reactions.[4][6][7] However, its efficacy in treating akathisia may be less pronounced compared to other agents like beta-blockers.[6] Furthermore, benztropine is not effective for and may even worsen tardive dyskinesia.[7][8]
The following table summarizes the available efficacy data for this compound and benztropine in treating various extrapyramidal symptoms.
| Symptom | This compound Efficacy | Benztropine Efficacy |
| Akineto-hypertonia (Rigidity) | Similar to other synthetic antiparkinsonian drugs[3] | Effective[6][7] |
| Tremor | Similar to other synthetic antiparkinsonian drugs[3] | Effective[6][7] |
| Akathisia | Reported to be more effective than other synthetic antiparkinsonian drugs[3] | May be less effective than other agents (e.g., beta-blockers)[6] |
| Acute Dystonia | Not explicitly detailed in the provided study | Effective, can be administered orally or parenterally for immediate relief[4][6] |
| Tardive Dyskinesia | Some effect on abnormal dyskinetic movements reported[3] | Ineffective and may worsen symptoms[7][8] |
Experimental Protocols
To provide context for the efficacy data, this section outlines the typical methodologies employed in clinical trials evaluating treatments for extrapyramidal symptoms.
This compound Clinical Study Protocol (Synthesized)
Based on a study of this compound hydrochloride, the following protocol details can be inferred:[3]
-
Participants: 218 patients exhibiting extrapyramidal syndromes induced by neuroleptic medications.[3]
-
Intervention:
-
Outcome Measures: The primary outcomes were the improvement in various extrapyramidal symptoms, including akineto-hypertonia, tremor, akathisia, and abnormal dyskinetic movements. The assessment was likely based on clinical observation and standardized rating scales, although the specific scales used were not detailed in the abstract.
-
Safety Assessment: Clinical and biological examinations were performed to assess the tolerance and potential toxic effects of the drug.[3]
General Experimental Workflow for EPS Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a drug for treating drug-induced extrapyramidal symptoms.
Standardized rating scales are crucial for objectively measuring changes in EPS. Commonly used scales include:
-
Extrapyramidal Symptom Rating Scale (ESRS): Assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia.[9]
-
Barnes Akathisia Rating Scale (BARS): Specifically measures the severity of akathisia.[10]
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia.[10]
Mechanism of Action and Signaling Pathways
Both this compound and benztropine are anticholinergic agents, but their specific receptor interactions and downstream effects are key to understanding their therapeutic and side-effect profiles.
This compound functions as a non-selective muscarinic receptor antagonist.[11] It blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[11] Its therapeutic effect in EPS is primarily attributed to the blockade of M1 receptors in the central nervous system, which helps to restore the balance between the dopaminergic and cholinergic systems that is disrupted by antipsychotic medications.[11]
Benztropine has a dual mechanism of action, functioning as both an anticholinergic and an antihistaminic agent.[5][7] It is a competitive antagonist at muscarinic acetylcholine receptors, similar to this compound.[8][12] Additionally, benztropine inhibits the reuptake of dopamine, which may contribute to its efficacy in parkinsonian symptoms.[13][14]
The following diagram illustrates the simplified signaling pathway affected by these anticholinergic drugs in the context of dopamine D2 receptor blockade by antipsychotics.
Conclusion
Both this compound and benztropine are effective in managing neuroleptic-induced extrapyramidal symptoms through their anticholinergic activity. The available evidence suggests that this compound may offer an advantage in the treatment of akathisia.[3] Benztropine remains a standard and effective treatment for parkinsonian symptoms and acute dystonia.[4][6] The choice between these agents may depend on the specific symptom profile of the patient. For drug development professionals, further head-to-head trials with robust, standardized methodologies are needed to definitively establish the comparative efficacy and safety profiles of these two compounds.
References
- 1. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Extrapyramidal Symptoms: What Causes Them and How to Stop Them [healthline.com]
- 3. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
Tropatepine's Receptor Battlefield: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Tropatepine, an anticholinergic agent primarily utilized in the management of Parkinson's disease, exerts its therapeutic effects through the antagonism of muscarinic acetylcholine receptors (mAChRs). However, the comprehensive landscape of its interactions with other neurotransmitter systems remains a critical area of investigation for understanding its full pharmacological profile and potential off-target effects. This guide provides a comparative analysis of this compound's known receptor binding affinities and contextualizes its cross-reactivity with other major neurotransmitter receptors, supported by experimental data and detailed methodologies.
Primary Target: Muscarinic Acetylcholine Receptors
This compound is established as a non-selective antagonist of muscarinic acetylcholine receptors, with its clinical efficacy in Parkinson's disease attributed to the blockade of these receptors in the central nervous system. While specific binding affinity (Ki) values for this compound across all five muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature, its functional antagonism is well-documented. The blockade of M1, M2, and M3 receptors is considered to be of primary clinical relevance.
Cross-Reactivity with Other Neurotransmitter Receptors: An Evidence Gap
To provide a comparative framework, this guide presents the receptor binding profiles of other well-characterized anticholinergic drugs. This comparison highlights the typical cross-reactivity patterns observed with this class of compounds and serves as a reference for the type of data required for a complete assessment of this compound.
Comparative Receptor Binding Profiles of Anticholinergic Drugs
The following table summarizes the binding affinities (Ki values in nM) of several anticholinergic drugs for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data is compiled from various preclinical pharmacology studies and databases.
| Drug | Muscarinic M1 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) | Histamine H1 (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Scopolamine | ~1 | >1,000 | >1,000 | >1,000 | ~20 |
| Benztropine | ~1 | ~100 | >1,000 | >1,000 | ~5 |
| Trihexyphenidyl | ~1 | >1,000 | >1,000 | >1,000 | >1,000 |
| Olanzapine (for comparison) | ~20 | ~1 | ~4 | ~20 | ~7 |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of muscarinic receptors and a typical workflow for a radioligand binding assay used to determine receptor affinity.
A Comparative Analysis of Tropatepine and Other M1 Muscarinic Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tropatepine and other M1 muscarinic antagonists, supported by available experimental data. This analysis delves into their performance, selectivity, and underlying mechanisms of action, offering a valuable resource for advancing research in cholinergic pharmacology.
Comparative Analysis of M1 Antagonist Performance
To facilitate a clear comparison of the performance of various M1 antagonists, the following tables summarize their binding affinities (Ki) and potency (pA2) at muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M1 Selectivity (fold vs. M2) |
| Pirenzepine | 18.6[5] | 588[5] | - | - | - | ~31.6 |
| Telenzepine | 0.94[5] | 17.8[3][5] | - | - | - | ~18.9 |
| Biperiden | 0.48[1][4] | 6.3[1][4] | 3.9[1][4] | 2.4[1][4] | 6.3[1][4] | ~13.1 |
| Trihexyphenidyl | - | - | - | - | - | - |
| Compound | M1 (pA2) | M2 (cardiac) (pA2) | M3 (ileal) (pA2) |
| Pirenzepine | - | - | - |
| (+)-Biperiden | 9.07[2] | 7.25[2] | 8.27[2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.
M1 Muscarinic Receptor Signaling Pathway
M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, particularly in the central nervous system. Upon activation by the neurotransmitter acetylcholine (ACh), the M1 receptor couples to Gq/11 proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and synaptic plasticity. M1 antagonists, such as this compound and others, exert their effects by competitively blocking the binding of acetylcholine to the M1 receptor, thereby inhibiting this downstream signaling cascade.
References
Validating Tropatepine's Therapeutic Potential in Cataplexy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tropatepine and other therapeutic alternatives for the treatment of cataplexy, a sudden loss of muscle tone triggered by strong emotions, which is a hallmark symptom of narcolepsy type 1. This document summarizes the available preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in the field.
Executive Summary
Cataplexy is a debilitating symptom of narcolepsy, and while several treatments exist, there is a continued need for more effective therapies. This compound, a muscarinic antagonist, has shown promise in treating drug-resistant cataplexy in human case studies. This guide delves into the preclinical evidence for this compound's potential efficacy by comparing it with established treatments such as sodium oxybate and various antidepressants. Due to a lack of direct preclinical studies on this compound for cataplexy, this guide utilizes data from other non-selective muscarinic antagonists, like atropine, as a proxy to infer its potential effects in animal models.
Comparative Efficacy of Anti-Cataplectic Agents in Animal Models
The following tables summarize the quantitative data from preclinical studies on the efficacy of different compounds in reducing cataplexy in animal models of narcolepsy.
Table 1: Efficacy of Muscarinic Antagonists in Canine Narcolepsy Model
| Compound | Dose | Route of Administration | Animal Model | Change in Cataplexy Frequency | Reference |
| Atropine (proxy for this compound) | 10⁻⁴ M | Local perfusion in Pontine Reticular Formation | Narcoleptic Canines | Rapid reversal of carbachol-induced increase in cataplexy | [1] |
| Atropine | Not specified | Not specified | Narcoleptic Canines | Decrease in cataplexy | [2] |
Note: Data for this compound is inferred from studies on atropine, a non-selective muscarinic antagonist.
Table 2: Efficacy of Sodium Oxybate in Murine Narcolepsy Models
| Compound | Dose | Route of Administration | Animal Model | Change in Cataplexy Frequency | Reference |
| Sodium Oxybate | 50, 100, 200 mg/kg | Intraperitoneal | Orexin-/- Mice | Significant reduction compared to controls | Not specified in search results |
| Sodium Oxybate | 150 mg/kg (chronic dosing) | Intraperitoneal | Ataxin-3 and DTA mice | Significant reduction in time in cataplexy and cataplexy density | Not specified in search results |
Table 3: Efficacy of Antidepressants in Canine and Murine Narcolepsy Models
| Compound | Dose | Route of Administration | Animal Model | Change in Cataplexy Frequency | Reference |
| Clomipramine | 0.5-5 mg/kg | Not specified | Narcoleptic Dogs | No clear effect | Not specified in search results |
| Imipramine | 1 mg/kg | Not specified | Narcoleptic Dogs | Significant improvement | Not specified in search results |
| Fluoxetine | 1.5 and 3.0 mg/kg | Not specified | Narcoleptic Dogs | Significant improvement | Not specified in search results |
| Venlafaxine | 150-300 mg/day (in humans) | Oral | Human narcolepsy patients | Reduction in cataplexy attacks | Not specified in search results |
Experimental Protocols
A standardized approach to inducing and measuring cataplexy is crucial for the reliable evaluation of therapeutic agents. Below are detailed methodologies commonly employed in preclinical cataplexy research.
Murine Model of Narcolepsy (Orexin Knockout Mice)
-
Animal Model: Orexin/hypocretin knockout mice are a widely used and validated model for narcolepsy with cataplexy.[3]
-
Cataplexy Induction: Cataplexy-like episodes can be induced or their frequency increased by presenting positive emotional stimuli, such as chocolate or novel toys.[3] Scheduled feeding with highly palatable food has also been shown to increase cataplexy.
-
Measurement of Cataplexy:
-
Electroencephalogram (EEG) and Electromyogram (EMG) Recordings: Continuous EEG/EMG recordings are the gold standard for identifying cataplexy. An episode is characterized by a sudden loss of nuchal muscle tone (atonia) on the EMG, while the EEG shows a waking or REM sleep-like state.[4]
-
Video Monitoring: Behavioral observation via video recording is used to identify episodes of behavioral arrest and muscle weakness. A consensus definition for murine cataplexy is an abrupt episode of atonia lasting at least 10 seconds, with the mouse remaining immobile.[4]
-
-
Drug Administration: Test compounds are typically administered via intraperitoneal (IP) injection or oral gavage. A baseline recording period is established before drug administration, and the effects are monitored for several hours post-injection.
Canine Model of Narcolepsy
-
Animal Model: Naturally occurring narcolepsy in Doberman Pinschers and other breeds provides a valuable model for studying cataplexy.[2]
-
Cataplexy Induction: The "Food-Elicited Cataplexy Test" (FECT) is a standardized method where the dog is presented with highly palatable food to elicit cataplectic attacks.[2]
-
Measurement of Cataplexy: The number and duration of cataplectic episodes during the FECT are quantified. EMG recordings can also be used to confirm muscle atonia.
-
Drug Administration: Drugs can be administered systemically (e.g., intravenously) or locally into specific brain regions, such as the pontine reticular formation, via microdialysis probes.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in cataplexy and the proposed mechanisms of action for this compound and its alternatives.
References
- 1. CHOLINERGIC MECHANISMS IN CANINE NARCOLEPSY—I. MODULATION OF CATAPLEXY VIA LOCAL DRUG ADMINISTRATION INTO THE PONTINE RETICULAR FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amygdala lesions reduce cataplexy in orexin knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
No Evidence of Anticonvulsant Properties for Tropatepine: A Comparative Overview for Researchers
A comprehensive review of scientific literature reveals no studies supporting the use of Tropatepine as an anticonvulsant. Its established pharmacological profile is that of an anticholinergic agent, primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.
This guide is intended for researchers, scientists, and drug development professionals to clarify the distinct mechanism of this compound and to provide a comparative analysis against established anticonvulsant drugs. This objective comparison will underscore why this compound is not a viable candidate for epilepsy treatment and will detail the well-characterized pathways targeted by current antiepileptic therapies.
This compound: An Anticholinergic Mechanism of Action
This compound functions as a muscarinic acetylcholine receptor antagonist.[1][2] Its therapeutic utility in movement disorders stems from its ability to block these receptors within the central nervous system. This action helps to rebalance the cholinergic and dopaminergic systems, which are dysregulated in conditions like Parkinson's disease.[2] An early clinical trial highlighted its effectiveness against extrapyramidal syndromes induced by neuroleptics.[3]
Comparative Analysis of Mechanisms of Action
The fundamental difference between this compound and anticonvulsant drugs lies in their molecular targets and resulting physiological effects. While this compound modulates the parasympathetic and central cholinergic systems, anticonvulsants are designed to suppress excessive neuronal firing that underlies seizures.
| Drug/Drug Class | Primary Mechanism of Action | Relevance to Seizure Control |
| This compound | Muscarinic Acetylcholine Receptor Antagonist[1][2] | No established role in seizure control. Primarily impacts movement and glandular secretions. |
| Sodium Channel Blockers (e.g., Carbamazepine, Lamotrigine, Phenytoin) | Inhibit the firing of voltage-gated sodium channels.[4][5] | Reduces the ability of neurons to sustain the rapid and repetitive firing characteristic of seizures. |
| GABAergic Agents (e.g., Benzodiazepines, Vigabatrin) | Enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][5] | Increases the inhibitory tone in the brain, making it more resistant to seizure initiation and propagation. |
| Calcium Channel Blockers (e.g., Ethosuximide, Gabapentin) | Block voltage-gated calcium channels.[4][6] | Modulates neurotransmitter release and is particularly effective against certain types of generalized seizures (e.g., absence seizures). |
| Glutamate Receptor Antagonists (e.g., Topiramate, Felbamate) | Block excitatory glutamate receptors such as NMDA and AMPA.[4] | Decreases the excitatory signaling that can drive seizure activity. |
| Synaptic Vesicle Protein 2A (SV2A) Ligands (e.g., Levetiracetam) | Binds to the synaptic vesicle protein SV2A.[7] | Believed to modulate neurotransmitter release, thereby reducing neuronal hypersynchrony. |
Standardized Experimental Protocols for Anticonvulsant Screening
While no studies exist for this compound, the following are standard preclinical models used to evaluate the potential anticonvulsant efficacy of novel compounds. These protocols are essential for any research program aiming to identify new antiepileptic drugs.
Maximal Electroshock (MES) Test
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.
-
Methodology: A supramaximal electrical stimulus is delivered to rodents via corneal or auricular electrodes. The ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is the primary endpoint.
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Objective: To screen for compounds that may be effective against myoclonic and absence seizures.
-
Methodology: A convulsant dose of pentylenetetrazol is administered subcutaneously. The test compound's ability to prevent or delay the onset of clonic seizures is measured.
Kindling Model
-
Objective: To assess a compound's effect on the development and expression of focal seizures, which can model aspects of temporal lobe epilepsy.
-
Methodology: A sub-threshold electrical stimulus is repeatedly applied to a specific brain region (e.g., amygdala) in rodents, leading to a progressive intensification of seizure activity. The test compound is then evaluated for its ability to suppress these "kindled" seizures.
Visualizing the Mechanistic Divergence
The following diagrams illustrate the distinct molecular pathways of this compound versus a common class of anticonvulsants.
Caption: Anticholinergic mechanism of this compound.
Caption: GABAergic anticonvulsant mechanism.
Conclusion for the Research Community
Based on its known pharmacology as a muscarinic antagonist, this compound is not a candidate for anticonvulsant drug development. The pathways it modulates are fundamentally different from those that drive epileptogenesis. Research and development efforts for novel antiepileptic drugs should remain focused on compounds that target validated mechanisms, such as the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or reduction of glutamatergic excitation. Comparative effectiveness studies have consistently pointed towards newer generation drugs like lamotrigine and levetiracetam as having favorable efficacy and tolerability profiles for various seizure types.[8][9]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Frontiers | Comparative antiseizure medications of adjunctive treatment for children with drug-resistant focal-onset seizures: A systematic review and network meta-analysis [frontiersin.org]
- 9. Comparative effectiveness of 10 antiepileptic drugs in older adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Tropatepine and its Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the pharmacokinetics of tropatepine, a muscarinic antagonist, and its primary metabolites. It is intended for researchers, scientists, and professionals in drug development, offering available data and methodologies to support further investigation into this compound.
Introduction to this compound
This compound is an anticholinergic agent used in the management of extrapyramidal symptoms induced by neuroleptic drugs.[1] Its therapeutic effect is achieved through the non-selective antagonism of muscarinic acetylcholine receptors. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing dosing regimens and minimizing potential adverse effects.
Pharmacokinetic Profile
Detailed human pharmacokinetic data for this compound and its metabolites is not extensively available in publicly accessible literature. However, preclinical studies have identified the major metabolic pathways.
Metabolism
In vivo studies in rats have identified northis compound and This compound S-oxide as the major metabolites of this compound.[1] This suggests that the metabolism of this compound likely involves N-demethylation and S-oxidation. A preliminary pharmacokinetic study in patients undergoing long-term oral therapy with this compound has been conducted, indicating that the drug is subject to a significant metabolic process.[1]
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of Anticholinergic Agents in Rats (Intravenous Administration)
| Compound | Cmax (ng/mL) |
| Atropine | 274.25 ± 53.66 |
| Anisodamine | 267.50 ± 33.16 |
| Anisodine | 340.50 ± 44.52 |
| Scopolamine | 483.75 ± 78.13 |
Data from a comparative study in rats and is not a direct comparison with this compound.[2][3]
Experimental Protocols
A validated analytical method for the simultaneous determination of this compound and its metabolites in human plasma is essential for pharmacokinetic studies. While a specific detailed protocol for this compound is not fully described in the available literature, a general methodology can be outlined based on existing studies for similar compounds and the initial research on this compound.[1]
Bioanalytical Method: HPLC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying drugs and their metabolites in biological matrices.
3.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound, northis compound, and this compound S-oxide.
Mechanism of Action and Signaling Pathway
This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in various physiological processes. The antagonism of M1, M2, and M3 receptors is considered key to its clinical effects.
Below is a diagram illustrating the general signaling pathways associated with muscarinic receptor antagonism.
References
- 1. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of Tropatepine for Muscarinic Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the muscarinic receptor subtype specificity of Tropatepine. Due to the limited availability of public domain quantitative binding data for this compound across the five muscarinic receptor subtypes (M1-M5), this document focuses on providing a framework for such an assessment. This is achieved by presenting the specificity profiles of well-characterized muscarinic antagonists and detailing the experimental protocols required to generate comparable data for this compound.
Comparative Antagonist Binding Profiles
To properly assess the specificity of this compound, its binding affinity at each muscarinic receptor subtype would need to be determined and compared against a panel of standard selective and non-selective antagonists. The following table summarizes the binding affinities (pKi values) of several well-characterized muscarinic antagonists. A higher pKi value indicates a higher binding affinity.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Primary Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective (reported) |
| Atropine | ~8.9 | ~9.2 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Pirenzepine | ~8.0 | ~6.6 | ~6.8 | ~7.2 | ~6.7 | M1 |
| Darifenacin | ~8.2 | ~7.4 | ~9.1 | ~7.3 | ~8.0 | M3 |
| 4-DAMP | ~9.1 | ~8.0 | ~9.4 | ~8.8 | ~8.7 | M3/M1 |
| Methoctramine | ~7.3 | ~8.1 | ~7.0 | ~7.7 | ~6.9 | M2 |
| Himbacine | ~7.1 | ~8.4 | ~7.2 | ~8.2 | ~6.5 | M2 |
| AF-DX 116 | ~6.4 | ~7.2 | ~6.1 | ~6.7 | ~5.3 | M2 |
Note: The pKi values are approximate and can vary depending on the experimental conditions and cell system used. The data presented is a synthesis from multiple sources.
Experimental Protocols
To determine the binding affinity and functional activity of this compound at the M1-M5 muscarinic receptor subtypes, standardized in vitro assays are employed. These assays are essential for generating the data required for a direct comparison with the antagonists listed above.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. These are typically performed using cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, that are genetically engineered to express a single human muscarinic receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.
-
Harvest the cells and homogenize them in a cold buffer to isolate the cell membranes containing the receptors.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of unlabeled this compound.
-
The radioligand should be used at a concentration close to its dissociation constant (Kd) for the specific receptor subtype.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Calcium Mobilization)
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. However, Gi-coupled receptors can also induce calcium mobilization in some cell systems, often through Gβγ subunit signaling or by co-expression of a promiscuous G-protein like Gα15.
Objective: To determine the functional potency (IC50 or EC50) of this compound in modulating agonist-induced calcium mobilization mediated by each muscarinic receptor subtype.
Methodology:
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes in black-walled, clear-bottom microplates.
-
For M2 and M4 subtypes, cells may be co-transfected with a promiscuous G-protein to enable a calcium readout.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes increase their fluorescence intensity upon binding to calcium.
-
Incubate the cells with the dye to allow for its de-esterification and trapping within the cells.
-
-
Calcium Mobilization Measurement:
-
Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Conclusion
A thorough assessment of this compound's specificity for muscarinic receptor subtypes requires the generation of quantitative binding and functional data for each of the five receptor subtypes. While this compound is reported to be a non-selective muscarinic antagonist, the lack of publicly available, detailed binding data prevents a direct comparison with other well-established antagonists. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary data to accurately characterize the pharmacological profile of this compound and compare its specificity to that of other muscarinic ligands. This information is crucial for understanding its therapeutic effects and potential side-effect profile, and for guiding the development of more selective muscarinic receptor modulators.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 27574-24-9 [smolecule.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Analytical Methods for Tropatepine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of Tropatepine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound and related tropane alkaloids. The data is compiled from various validation studies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 5-100 µg/mL | 10-5000 ng/mL[1][2] | 0.05-100 ng/mL[3] |
| Limit of Detection (LOD) | ~15 ng/mL | 5.0 ng/mL[1][2] | 0.02-0.05 ng/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 0.14 µg/mL |
| Accuracy (% Recovery) | 94%-99% | >80%[1][2] | 87%-122%[4] |
| Precision (%RSD) | <6% | <10% | <15% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and other tropane alkaloids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug and pharmaceutical formulations.
Sample Preparation:
-
Prepare a standard stock solution of this compound hydrochloride in the mobile phase.
-
For pharmaceutical formulations, dissolve a known quantity of the formulation in the mobile phase to achieve a target concentration within the linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.05% v/v trifluoroacetic acid) in a 50:50 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 25 µL.[5]
-
Detection: UV at 258 nm.[5]
-
Run Time: Approximately 15 minutes.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of this compound in biological matrices. However, derivatization is often necessary to improve the thermal stability of tropane alkaloids.
Sample Preparation and Derivatization:
-
For biological samples (e.g., serum, urine), perform a liquid-liquid extraction. Mix the sample with a borate buffer and apply it to an Extrelut column.[1][2]
-
Evaporate the solvent under a stream of nitrogen.
-
Convert the extracted alkaloids to their trimethylsilyl (TMS) derivatives using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial to improve the thermal stability of the analytes for GC analysis.[2]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, particularly at very low concentrations in complex biological matrices.
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a precipitating agent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Alternatively, for cleaner samples, a liquid-liquid extraction with a solvent like ethyl acetate can be performed.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mmol/L ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Mass Analyzer: Triple Quadrupole.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.
Caption: General workflow for analytical method validation.
References
- 1. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tropatepine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of chemical compounds like Tropatepine. Adherence to correct disposal protocols minimizes environmental impact and protects personnel from potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
This compound Safety and Handling Overview
According to safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, standard laboratory best practices for handling chemical compounds should always be followed.
Personal Protective Equipment (PPE) and Emergency Procedures:
| Precaution | Specification | First Aid Measures |
| Eye Protection | Safety goggles with side-shields.[1] | Flush eyes immediately with large amounts of water and promptly call a physician.[1] |
| Hand Protection | Protective gloves.[1] | Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1] |
| Skin and Body Protection | Impervious clothing.[1] | Relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR).[1] |
| Respiratory Protection | Suitable respirator.[1] | Wash out mouth with water; do NOT induce vomiting; call a physician.[1] |
| Accidental Release | Use full personal protective equipment. Absorb spills with an inert liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol.[1] |
Step-by-Step Disposal Protocol for this compound
The primary recommendation for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[1] In the absence of specific institutional guidelines, the following general procedures, adapted from the U.S. Food and Drug Administration (FDA) and Drug Enforcement Administration (DEA) for non-hazardous pharmaceutical waste, should be followed.[3][4]
1. Do Not Flush: Unless specifically instructed by your institution's environmental health and safety (EHS) department or local regulations, do not dispose of this compound down the drain or toilet.[4][5]
2. Inactivate and Render Unusable:
-
For small quantities of this compound, remove it from its original container.
-
Mix the compound with an unappealing, inert substance to discourage accidental ingestion or diversion. Suitable materials include:
3. Contain and Seal:
-
Place the mixture into a sealable container, such as a plastic bag or an empty tub with a lid, to prevent leakage.[3][5]
4. Dispose of in Municipal Solid Waste:
-
The sealed container can then be placed in the regular laboratory or household trash.[3]
5. De-identify Original Containers:
-
Before disposing of the empty original container, be sure to scratch out or remove all personal or identifying information from the label to protect privacy.[3]
Preferred Disposal Method: Take-Back Programs
The most environmentally sound method for disposing of any pharmaceutical waste is through a designated drug take-back program.[4][5] Contact your institution's EHS department or your local waste management authority to inquire about available chemical or pharmaceutical take-back services.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended for guidance purposes only and should not replace directives from your institution's Environmental Health and Safety department or local regulatory bodies. Always consult your specific institutional protocols and local regulations for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tropatepine
Essential safety protocols and logistical plans for the secure and effective use of Tropatepine in a laboratory setting.
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for handling, and a comprehensive disposal plan. Adhering to these guidelines will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from accidental splashes or airborne particles of this compound powder.[1] |
| Hand Protection | Protective gloves (e.g., nitrile gloves). | Prevents direct skin contact with the compound.[1] |
| Body Protection | Impervious clothing, such as a laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated and ventilation is inadequate. | Minimizes the risk of inhaling fine particles of this compound.[1] The use of a NIOSH-certified respirator is recommended in such situations. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of contamination and exposure. The following step-by-step guide outlines the recommended procedure for weighing and preparing a solution of this compound.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be familiar with its properties and safety precautions.[1]
-
Designate a Handling Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential dust.
-
Assemble Materials: Gather all necessary equipment, including the appropriate PPE, weighing paper or boat, spatula, and containers for the solution.
Weighing and Reconstitution:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Tare the Balance: Place a clean weighing boat or paper on the analytical balance and tare the scale to zero.
-
Measure the Powder: Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the Weight: Accurately record the measured weight.
-
Transfer the Powder: Carefully transfer the weighed this compound to a suitable container for dissolution.
-
Add Solvent: Add the appropriate solvent to the container to dissolve the this compound.
-
Clean Up: Clean the spatula, weighing area, and any contaminated surfaces. Dispose of the weighing boat and any contaminated disposables as per the disposal plan.
Storage:
-
Powder: Store this compound powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).[1]
-
In Solvent: Store this compound solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. The following plan outlines the procedures for disposing of this compound waste.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
Waste Disposal Procedure:
-
Collection: Use appropriate, sealed, and clearly labeled waste containers for each type of this compound waste.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
First Aid and Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention. |
| Accidental Release | In case of a spill, evacuate the area.[1] Wear full personal protective equipment, including a respirator.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] |
By implementing these safety and logistical measures, you can create a secure environment for handling this compound, fostering a culture of safety and responsibility in your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
